Desalkylgidazepam-d5
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H11BrN2O |
|---|---|
Molecular Weight |
320.19 g/mol |
IUPAC Name |
7-bromo-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H11BrN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)/i1D,2D,3D,4D,5D |
InChI Key |
ATCCWKYKHCKDGT-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)NC3=C2C=C(C=C3)Br)[2H])[2H] |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Purification of Desalkylgidazepam-d5: A Technical Guide for Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis and purification of Desalkylgidazepam-d5, an essential isotopically labeled internal standard for the quantitative analysis of Desalkylgidazepam (also known as bromonordiazepam). Desalkylgidazepam is a metabolite of the prodrug gidazepam and has emerged as a novel psychoactive substance.[1][2][3] The use of a deuterated internal standard is critical for achieving high accuracy and precision in mass spectrometry-based analytical methods.[4]
This document provides a comprehensive overview of a plausible synthetic route, detailed experimental protocols, purification techniques, and relevant analytical data.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of Desalkylgidazepam and its deuterated analog.
| Property | Desalkylgidazepam | This compound | Data Source(s) |
| IUPAC Name | 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 7-bromo-5-(phenyl-d5)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | [2] (modified) |
| Synonyms | Bromonordiazepam | Bromonordiazepam-d5 | [2] (modified) |
| CAS Number | 2894-61-3 | 1782531-89-8 | [2] (modified) |
| Molecular Formula | C₁₅H₁₁BrN₂O | C₁₅H₆D₅BrN₂O | [5] (modified) |
| Molecular Weight | 315.17 g/mol | 320.20 g/mol | [5] (modified) |
| Exact Mass | 314.0055 | 319.0370 | [5] (modified) |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | [6] (inferred) |
| Purity | ≥98% | ≥98% (≥99% deuterated forms) | [5] (inferred) |
| Melting Point | Not specified | Not specified | N/A |
| Solubility | Sparingly soluble in water | Slightly soluble in DMF and DMSO | [6] (inferred) |
Note: Some data for this compound are inferred from the non-deuterated compound, with expected variations due to deuteration.
Experimental Protocols
The synthesis of this compound is a multi-step process. The following protocols are based on established synthetic methodologies for benzodiazepines and related compounds.
Step 1: Synthesis of 2-Amino-5-bromobenzophenone-d5
This step introduces the deuterated phenyl ring via a Grignard reaction.
Materials:
-
2-Amino-5-bromobenzonitrile
-
Magnesium turnings
-
Bromobenzene-d5
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
Hydrochloric acid (aqueous solution)
-
Sodium bicarbonate (aqueous solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Preparation of Phenyl-d5-magnesium bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of bromobenzene-d5 in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing.
-
Once the reaction has started, add the remaining bromobenzene-d5 solution dropwise to maintain a steady reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Grignard Reaction: Cool the Grignard reagent to 0 °C. Dissolve 2-amino-5-bromobenzonitrile in anhydrous THF and add it dropwise to the Grignard solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude 2-amino-5-bromobenzophenone-d5 can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[7]
Step 2: Synthesis of 2-(2-Aminoacetamido)-5-bromobenzophenone-d5
This step involves the acylation of the amino group of the benzophenone intermediate.
Materials:
-
2-Amino-5-bromobenzophenone-d5
-
Glycine ethyl ester hydrochloride
-
Pyridine
-
Ether
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-bromobenzophenone-d5 in pyridine.[8][9]
-
Add glycine ethyl ester hydrochloride to the solution and reflux the mixture.[8][9] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and remove the pyridine under reduced pressure.
-
Dissolve the residue in a mixture of ether and water. Separate the organic layer.
-
Wash the organic layer with water and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product. This intermediate is often used in the next step without extensive purification.
Step 3: Cyclization to this compound
The final step is the intramolecular cyclization to form the benzodiazepine ring.
Materials:
-
2-(2-Aminoacetamido)-5-bromobenzophenone-d5 intermediate
-
Pyridine
-
Water
-
Ethanol or Acetone
Procedure:
-
Reflux the crude 2-(2-aminoacetamido)-5-bromobenzophenone-d5 intermediate in pyridine.[8][9] The cyclization reaction will occur to form the 1,4-benzodiazepine ring structure.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and concentrate it under reduced pressure to remove the pyridine.
-
Add water to the residue to precipitate the crude this compound.
-
Collect the solid by filtration and wash with water.
Purification of this compound for Analytical Standard Grade
High purity is essential for an analytical standard. The following purification methods can be employed.
Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol or acetone.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography
-
For higher purity, the product can be purified by flash column chromatography on silica gel.
-
A suitable eluent system, such as a gradient of ethyl acetate in hexane, should be used to separate the desired product from any impurities.
High-Performance Liquid Chromatography (HPLC)
-
For the highest purity analytical standard, preparative HPLC can be used.[4]
-
A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable modifier (e.g., formic acid or ammonium acetate) is typically effective for the purification of benzodiazepines.[10]
Mandatory Visualizations
Signaling Pathway of Benzodiazepines
Caption: Benzodiazepine Signaling Pathway.
Experimental Workflow for this compound Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. cfsre.org [cfsre.org]
- 3. Monographs [cfsre.org]
- 4. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. guidechem.com [guidechem.com]
- 7. 2-AMINO-5-BROMOBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 8. US3270053A - 2-(alpha-halo-lower alkanoylamino)-benzophenones - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Desalkylgidazepam-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Desalkylgidazepam-d5, a deuterated internal standard essential for the accurate quantification of its non-deuterated counterpart, desalkylgidazepam. Desalkylgidazepam, also known as bromonordiazepam, is the primary active metabolite of the prodrug gidazepam.[1] This document details the physicochemical characteristics, analytical methodologies, and relevant metabolic pathways associated with this compound, offering valuable information for researchers in forensic science, toxicology, and pharmaceutical development.
Introduction
This compound is a deuterated analog of desalkylgidazepam, a benzodiazepine and a metabolite of gidazepam.[2] Due to its structural similarity and mass difference from the parent compound, this compound serves as an ideal internal standard for quantitative analysis by mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2] The use of a stable isotope-labeled internal standard is critical for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of analytical results.
Physicochemical Properties
The physical and chemical properties of this compound and its non-deuterated form are summarized in the tables below. These properties are crucial for developing analytical methods, understanding its behavior in biological matrices, and ensuring proper storage and handling.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 7-bromo-1,3-dihydro-5-(phenyl-d5)-2H-1,4-benzodiazepin-2-one | [2] |
| Synonyms | Bromonordiazepam-d5 | [2] |
| CAS Number | 1782531-89-8 | [2][3] |
| Molecular Formula | C₁₅H₆BrD₅N₂O | [2] |
| Molecular Weight | 320.2 g/mol | [2][3] |
| Appearance | Solid | [2] |
| Solubility | Slightly soluble in DMF and DMSO. | [2] |
| Storage | -20°C | [2] |
| Stability | ≥ 5 years | [4] |
| Purity | ≥99% deuterated forms (d₁-d₅) | [2] |
Table 2: Physical and Chemical Properties of Desalkylgidazepam (Non-deuterated)
| Property | Value | Source(s) |
| Chemical Name | 7-bromo-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | [5] |
| Synonyms | Bromonordiazepam, Bromo-nordazepam | [6] |
| CAS Number | 2894-61-3 | [5][6] |
| Molecular Formula | C₁₅H₁₁BrN₂O | [5][6] |
| Molecular Weight | 315.2 g/mol | [5][6] |
| Melting Point | 220-221 °C (Predicted) | |
| Boiling Point | 464.8 ± 45.0 °C (Predicted) | |
| pKa | 11.72 ± 0.70 (Predicted) | |
| Solubility | DMF: 5 mg/ml, DMSO: 5 mg/ml, Ethanol: Slightly soluble, PBS (pH 7.2): 0.1 mg/ml | [5] |
Metabolic Pathway of Gidazepam
Desalkylgidazepam is the principal active metabolite of the prodrug Gidazepam. The metabolic conversion primarily involves N-dealkylation. Understanding this pathway is crucial for interpreting toxicological findings and for studies involving gidazepam administration.
Caption: Metabolic conversion of Gidazepam to its active metabolite, Desalkylgidazepam.
Experimental Protocols
The following are representative experimental protocols for the analysis of desalkylgidazepam in biological matrices, where this compound would be used as an internal standard.
Quantification of Desalkylgidazepam in Whole Blood by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of desalkylgidazepam in whole blood.
4.1.1. Materials and Reagents
-
Desalkylgidazepam analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Deionized water
-
Whole blood, drug-free
-
Centrifuge tubes, 1.5 mL
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
4.1.2. Sample Preparation
-
Spike 100 µL of blank whole blood with the appropriate concentration of Desalkylgidazepam standard solution.
-
Add 10 µL of this compound internal standard solution (e.g., at 100 ng/mL).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4.1.3. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity LC system or equivalent.[7]
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, hold for 0.5 min, ramp to 5% A over 4 min, hold for 1 min, then return to initial conditions and equilibrate for 2 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Desalkylgidazepam: Precursor ion > Product ion (specific m/z values to be determined by infusion).
-
This compound: Precursor ion > Product ion (specific m/z values to be determined by infusion).
-
4.1.4. Workflow Diagram
Caption: A typical workflow for the quantitative analysis of Desalkylgidazepam in blood.
Qualitative Analysis of Desalkylgidazepam in Urine by GC-MS
This protocol describes a gas chromatography-mass spectrometry (GC-MS) method for the qualitative identification of desalkylgidazepam in urine.
4.2.1. Materials and Reagents
-
Desalkylgidazepam analytical standard
-
This compound internal standard
-
β-Glucuronidase
-
Phosphate buffer (pH 6.8)
-
Ethyl acetate, GC grade
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
GC-MS vials with inserts
4.2.2. Sample Preparation
-
To 1 mL of urine, add 1 mL of phosphate buffer (pH 6.8).
-
Add 50 µL of β-glucuronidase solution.
-
Incubate at 60°C for 2 hours to hydrolyze glucuronide conjugates.
-
Cool the sample to room temperature and add 10 µL of this compound internal standard.
-
Perform liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 5 minutes.
-
Centrifuge at 3000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness.
-
Derivatize the residue by adding 50 µL of MSTFA and incubating at 70°C for 30 minutes.
-
Transfer the derivatized sample to a GC-MS vial for analysis.
4.2.3. GC-MS Conditions
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Program: Initial temperature 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-550 amu.
Synthesis Outline
The synthesis of this compound typically involves a multi-step process starting from deuterated precursors. A general approach for the synthesis of benzodiazepines involves the condensation of an appropriately substituted 2-aminobenzophenone with an amino acid derivative. For this compound, the synthesis would start with a deuterated aniline or benzoyl chloride to introduce the d5-phenyl ring.
A plausible synthetic route could be a modification of the classical benzodiazepine synthesis:
-
Preparation of d5-aniline: Deuteration of aniline.
-
Friedel-Crafts Acylation: Reaction of d5-aniline with a suitable benzoyl chloride derivative to form a 2-amino-benzophenone-d5 intermediate.
-
Cyclization: Reaction of the intermediate with an amino acid, such as glycine, or its ester, followed by cyclization to form the 1,4-benzodiazepine ring structure.
The synthesis of deuterated compounds often requires specialized techniques and reagents to achieve high levels of isotopic enrichment.[3]
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of desalkylgidazepam in various biological matrices. This technical guide has provided a detailed overview of its physicochemical properties, the metabolic pathway of its parent drug, and representative analytical protocols. The information presented herein is intended to support researchers and scientists in their analytical and drug development endeavors involving this important benzodiazepine metabolite.
References
- 1. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS 1782531-89-8 | Cayman Chemical | Biomol.com [biomol.com]
- 3. This compound | C15H11BrN2O | CID 117065425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cfsre.org [cfsre.org]
- 7. agilent.com [agilent.com]
Desalkylgidazepam-d5: A Technical Guide to its Certificate of Analysis and Purity Determination
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity determination methods for Desalkylgidazepam-d5. This deuterated analog serves as a critical internal standard for the quantitative analysis of Desalkylgidazepam, a metabolite of the benzodiazepine Gidazepam. This document outlines the key quality control parameters, analytical methodologies, and data interpretation necessary for its reliable use in research and forensic applications.
Certificate of Analysis: Summary of Quantitative Data
A Certificate of Analysis (CoA) for a reference standard like this compound provides a detailed summary of its identity, purity, and other critical quality attributes. The following tables present a compilation of typical quantitative data found on a CoA for this compound, based on information from leading suppliers.
Table 1: General Information and Physicochemical Properties
| Parameter | Specification |
| Chemical Name | 7-bromo-1,3-dihydro-5-(phenyl-d5)-2H-1,4-benzodiazepin-2-one |
| Synonym | Bromonordiazepam-d5 |
| CAS Number | 1782531-89-8[1][2][3][4] |
| Molecular Formula | C₁₅H₆BrD₅N₂O[1][2][3][4] |
| Formula Weight | 320.2 g/mol [1][2][3][4] |
| Appearance | A solid[5] |
| Solubility | DMF: Slightly soluble, DMSO: Slightly soluble[3] |
| UV/Vis (λmax) | 230 nm[5] |
| Storage | -20°C[4] |
| Stability | ≥ 5 years[5] |
Table 2: Purity and Identity Specifications
| Test | Method | Specification |
| Chemical Purity | HPLC/UV | ≥98% (as Desalkylgidazepam)[5] |
| Deuterium Incorporation | Mass Spectrometry | ≥99% deuterated forms (d₁-d₅); ≤1% d₀[5] |
| Identity | ¹H-NMR | Conforms to structure |
| Identity | Mass Spectrometry | Conforms to structure |
| Residual Solvents | GC-HS | Meets USP <467> requirements |
| Water Content | Karl Fischer Titration | Report value |
Experimental Protocols for Purity Determination
The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques. The following are detailed methodologies representative of those used in the quality control of this reference standard.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC is a primary method for assessing the chemical purity of this compound by separating it from any non-deuterated counterparts and other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A time-programmed gradient is employed, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the analyte and any impurities. A typical gradient might run from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 230 nm.
-
Injection Volume: 10 µL.
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Mass Spectrometry (MS) for Identity and Deuterium Incorporation
Mass spectrometry is used to confirm the molecular weight of this compound and to determine the extent of deuterium incorporation.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., ESI or APCI).
-
Ionization Mode: Positive ion mode is typically used.
-
Mass Range: A scan range appropriate to detect the molecular ion of this compound (m/z ≈ 320.2) and its non-deuterated analog (m/z ≈ 315.2).
-
Data Analysis: The isotopic distribution of the molecular ion peak is analyzed to confirm the presence of five deuterium atoms and to quantify the percentage of the d₅ species relative to d₀ to d₄ species.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS can be employed to identify and quantify volatile impurities and to confirm the identity of the main component.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature ramp is used to separate compounds based on their boiling points. A typical program might start at 100°C, hold for 1 minute, then ramp to 300°C at 15°C/min and hold for 5 minutes.
-
Injector Temperature: 280°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer Mode: Full scan mode to identify all eluted compounds.
-
Data Analysis: The resulting chromatogram and mass spectra are compared to a reference library to identify any impurities.
Visualizing the Workflow
To better illustrate the processes involved in the quality control and analysis of a reference standard, the following diagrams are provided.
Caption: General workflow for the generation of a Certificate of Analysis.
Caption: Typical analytical workflow for purity determination of a reference standard.
References
A Technical Guide to Desalkylgidazepam-d5 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability and analytical application of Desalkylgidazepam-d5, a deuterated internal standard crucial for the accurate quantification of its non-labeled counterpart, desalkylgidazepam. This document is intended to serve as a practical resource for researchers in forensic toxicology, clinical chemistry, and pharmaceutical development.
Introduction to this compound
This compound is the deuterated analog of desalkylgidazepam, a metabolite of the benzodiazepine gidazepam. In quantitative analytical chemistry, particularly in methods utilizing mass spectrometry, deuterated standards are the gold standard for use as internal standards. Their chemical and physical properties are nearly identical to the analyte of interest, ensuring similar behavior during sample preparation and analysis. However, their increased mass allows for clear differentiation by the mass spectrometer, enabling precise and accurate quantification by correcting for analyte loss during sample processing and for variations in instrument response. This compound is primarily used as an internal standard for the quantification of desalkylgidazepam by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3][4]
Commercial Suppliers of this compound
This compound is available from several reputable suppliers of reference materials and research chemicals. The following table summarizes key information from various suppliers to aid in the procurement process.
| Supplier | Product Name | CAS Number | Molecular Formula | Formula Weight | Purity/Formulation | Intended Use |
| Cayman Chemical | This compound (CRM) | 1782531-89-8 | C₁₅H₆BrD₅N₂O | 320.2 | A 100 µg/ml solution in methanol (Certified Reference Material) | Internal standard for the quantification of desalkylgidazepam by GC- or LC-MS. |
| Cayman Chemical (distributed by Biomol.com & Bertin Bioreagent) | This compound | 1782531-89-8 | C₁₅H₆BrD₅N₂O | 320.2 | >99% deuterated forms (d1-d5); A solid | Internal standard for the quantification of desalkylgidazepam by GC- or LC-MS.[2] |
| GlpBio | This compound | 1782531-89-8 | C₁₅H₆BrD₅N₂O | Not specified | >99.00% | Internal standard for the quantification of desalkylgidazepam by GC- or LC-MS.[3] |
| Sapphire Bioscience (distributor for Cayman Chemical) | This compound | 1782531-89-8 | C₁₅H₆BrD₅N₂O | 320.2 | Not specified | An analytical reference standard intended for research and forensic applications. |
Experimental Protocols: Quantification of Benzodiazepines using a Deuterated Internal Standard
The following sections detail generalized experimental protocols for the analysis of benzodiazepines in biological matrices, such as urine and blood, using a deuterated internal standard like this compound with LC-MS/MS. These protocols are based on established methods for benzodiazepine analysis.
Sample Preparation
The choice of sample preparation method is critical for removing matrix interferences and concentrating the analyte of interest. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
1. Solid-Phase Extraction (SPE) for Urine Samples
This method is effective for cleaning up complex matrices like urine.
-
Sample Pre-treatment: To 200 µL of urine, add 20 µL of the internal standard solution (e.g., this compound at a suitable concentration). For the analysis of glucuronidated metabolites, enzymatic hydrolysis is performed by adding 200 µL of a buffered solution (e.g., 0.5 M ammonium acetate, pH 5.0) containing β-glucuronidase and incubating at 50-60°C for 1-3 hours. The reaction is then stopped by adding an acid (e.g., 4% H₃PO₄).
-
SPE Procedure:
-
Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with methanol followed by water. Some modern SPE sorbents do not require this step.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 20% methanol) to remove interferences.
-
Elution: Elute the analytes and the internal standard with an appropriate solvent, such as a mixture of acetonitrile and methanol with a small percentage of a strong base (e.g., 5% ammonium hydroxide).
-
-
Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Liquid-Liquid Extraction (LLE) for Blood/Serum Samples
LLE is a classic method for extracting drugs from biological fluids.
-
Sample Preparation: To 0.5 mL of blood or serum, add 50 µL of the internal standard working solution.
-
Extraction: Add a buffering agent to adjust the pH (e.g., 4.5% ammonia solution) and an immiscible organic solvent (e.g., 1-chlorobutane or a mixture of toluene and methylene chloride).
-
Separation: Vortex the mixture to facilitate the transfer of the analytes into the organic layer, then centrifuge to separate the layers.
-
Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness. Reconstitute the residue in the mobile phase.
3. Protein Precipitation (PPT) for Plasma/Blood Samples
PPT is a rapid method for removing proteins from plasma or blood samples.
-
Sample Preparation: To a volume of plasma or blood, add the internal standard.
-
Precipitation: Add a threefold volume of a cold organic solvent like acetonitrile or acetone.
-
Separation: Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 or C8 reversed-phase column is typically used for the separation of benzodiazepines.
-
Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic phase (e.g., methanol or acetonitrile).
-
Flow Rate: Typical flow rates are in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI) in the positive ion mode is generally used for benzodiazepines.
-
Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. At least two MRM transitions (a quantifier and a qualifier) are monitored for both the analyte (desalkylgidazepam) and the internal standard (this compound) to ensure accurate identification and quantification.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the typical experimental workflow for quantitative analysis using a deuterated internal standard and a simplified representation of the role of benzodiazepines in neurotransmission.
Caption: Quantitative analysis workflow using a deuterated internal standard.
References
CAS number and molecular weight of Desalkylgidazepam-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Desalkylgidazepam-d5, a deuterated analog of Desalkylgidazepam. It is intended for use in research, forensic toxicology, and clinical laboratory settings. This document outlines its chemical properties, its primary application as an internal standard in quantitative analysis, the relevant pharmacological pathways of its non-deuterated counterpart, and detailed experimental protocols for its use.
Core Compound Data
This compound, also known as Bromonordiazepam-d5, is the deuterated form of desalkylgidazepam, which is a metabolite of the benzodiazepine gidazepam.[1][2][3][4][5] The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of desalkylgidazepam.[1][2][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1782531-89-8 | [1][2][3][4][5] |
| Molecular Formula | C₁₅H₆BrD₅N₂O | [1][2][3][4] |
| Molecular Weight | 320.2 g/mol | [1][3][4][6] |
| Formal Name | 7-bromo-1,3-dihydro-5-(phenyl-d5)-2H-1,4-benzodiazepin-2-one | [1][2][3][4] |
| Synonyms | Bromonordiazepam-d5 | [1][2] |
| Purity | ≥99% deuterated forms (d₁-d₅) | [2][4] |
| Formulation | Typically supplied as a solid or in a solution (e.g., 100 µg/ml in methanol) | [1][3][4] |
| Storage | -20°C | [5] |
Mechanism of Action: The GABA-A Receptor Signaling Pathway
Desalkylgidazepam, the non-deuterated analyte of interest, is a benzodiazepine. Benzodiazepines exert their effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2][3][4][5] They bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site.[2][5] This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening, leading to an influx of chloride ions and hyperpolarization of the neuron.[5] This enhanced inhibitory signaling results in the anxiolytic, sedative, and anticonvulsant properties associated with this class of drugs.
Caption: Benzodiazepine Modulation of the GABA-A Receptor.
Experimental Protocols: Quantification of Desalkylgidazepam
This compound is primarily used as an internal standard in the quantification of desalkylgidazepam in biological matrices such as blood and urine. The following protocols are generalized methodologies for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
This protocol provides a framework for the extraction and analysis of desalkylgidazepam from blood samples using this compound as an internal standard.
a) Sample Preparation and Extraction:
-
Spiking: To 0.5 mL of whole blood, add a known concentration of this compound working solution.
-
Lysis and Precipitation: Add a suitable protein precipitation solvent (e.g., acetonitrile) to the sample. Vortex to mix and lyse the cells.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for injection.
b) Chromatographic and Mass Spectrometric Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column is commonly used for the separation of benzodiazepines.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for both desalkylgidazepam and this compound need to be determined and optimized.
c) Quantification:
The concentration of desalkylgidazepam in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
This protocol outlines a general procedure for the analysis of desalkylgidazepam in urine, which may require hydrolysis and derivatization steps.
a) Sample Preparation:
-
Hydrolysis: To deconjugate glucuronidated metabolites, treat the urine sample with β-glucuronidase.
-
Internal Standard Spiking: Add a known amount of this compound to the hydrolyzed sample.
-
Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes.
-
Derivatization: Many benzodiazepines are thermally labile and require derivatization (e.g., silylation) to improve their chromatographic properties and thermal stability for GC analysis.
-
Reconstitution: Dissolve the derivatized extract in a suitable solvent for GC injection.
b) GC-MS Conditions:
-
GC System: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Injection: Splitless injection is often used for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Mass Spectrometer: A mass spectrometer operating in Electron Ionization (EI) mode, often in Selected Ion Monitoring (SIM) or full scan mode.
c) Quantification:
Similar to the LC-MS/MS method, quantification is based on the ratio of the analyte peak area to the internal standard peak area, plotted against a calibration curve.
Workflow Diagrams
The following diagrams illustrate the general workflows for sample preparation and analysis.
References
- 1. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. spectralabsci.com [spectralabsci.com]
The Metabolic Conversion of Gidazepam to Desalkylgidazepam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the metabolic pathway of Gidazepam, a prodrug, to its primary active metabolite, Desalkylgidazepam. The document summarizes key quantitative data, provides an overview of relevant experimental protocols, and visualizes the metabolic cascade and analytical workflows.
Introduction
Gidazepam, a benzodiazepine derivative, exerts its pharmacological effects primarily through its active metabolite, 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, commonly known as Desalkylgidazepam or bromonordiazepam.[1][2] The conversion of Gidazepam to Desalkylgidazepam is a critical step in its bioactivation and is a central focus for understanding its pharmacokinetic and pharmacodynamic profile. This process is primarily characterized by N1-desalkylation.[1] Subsequent metabolism of Desalkylgidazepam also occurs, leading to further metabolites.
The Metabolic Pathway
The biotransformation of Gidazepam is a multi-step process involving Phase I and potentially Phase II metabolic reactions.
Phase I Metabolism: Bioactivation and Further Oxidation
The principal metabolic pathway for Gidazepam is the cleavage of the N1-alkyl group to form Desalkylgidazepam. This reaction is catalyzed by cytochrome P450 (CYP) enzymes in the liver.[3] While the specific human CYP isoforms responsible for Gidazepam metabolism have not been definitively elucidated in vitro, studies on similar benzodiazepines, such as diazepam, suggest the involvement of CYP3A4 and CYP2C19 in N-desalkylation.[4]
Following its formation, Desalkylgidazepam can undergo further Phase I metabolism, specifically hydroxylation at the 3-position, to form 3-hydroxy-desalkylgidazepam.[5][6] This metabolite is also considered active.
Phase II Metabolism: Glucuronidation
The hydroxylated metabolite, 3-hydroxy-desalkylgidazepam, can subsequently undergo Phase II conjugation, specifically glucuronidation.[7] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of the metabolite, facilitating its excretion from the body.[7] Studies on other benzodiazepines suggest that various UGT isoforms can be involved in this process.[8]
Quantitative Pharmacokinetic Data
| Parameter | Gidazepam | Desalkylgidazepam | Species | Notes |
| Elimination Half-life (t½) | ~87 hours (as Desalkylgidazepam) | ~87 hours | Human | The long half-life is attributed to the slow metabolism of Gidazepam and the slow elimination of Desalkylgidazepam.[2] |
| Time to Peak Plasma Concentration (Tmax) | - | Slower rate of absorption than Gidazepam | Human | Anxiolytic effects can take several hours to manifest, correlating with the appearance of Desalkylgidazepam in the blood.[2] |
| AUC (Area Under the Curve) | Decreases with tolerance | Decreases with tolerance | Rat | Chronic administration can lead to biotransformational changes affecting pharmacokinetic parameters.[9] |
Experimental Protocols
The study of Gidazepam metabolism involves several key experimental procedures, from sample preparation to analytical quantification.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for isolating benzodiazepines and their metabolites from biological matrices like blood, plasma, and urine.[10]
Objective: To extract Gidazepam and its metabolites from a biological sample for subsequent analysis.
General Protocol Outline:
-
Conditioning: The SPE cartridge (e.g., C18) is conditioned with an organic solvent (e.g., methanol) followed by water or a buffer to activate the stationary phase.
-
Sample Loading: The biological sample, often pre-treated (e.g., diluted or pH-adjusted), is loaded onto the cartridge.
-
Washing: The cartridge is washed with a series of solvents to remove interfering substances. A typical wash might involve a weak organic solvent solution.
-
Elution: The analytes of interest (Gidazepam and its metabolites) are eluted from the cartridge using a stronger organic solvent (e.g., acetonitrile or a mixture like ethyl acetate:NH4OH).
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in a solvent compatible with the analytical instrument.
Analytical Quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of drugs and their metabolites in biological fluids.[11]
Objective: To separate, identify, and quantify Gidazepam and Desalkylgidazepam.
General Protocol Outline:
-
Chromatographic Separation:
-
Column: A reverse-phase column (e.g., C18) is typically used. For Desalkylgidazepam, a Phenomenex® Kinetex C18 column (50 mm x 3.0 mm, 2.6 µm) has been reported.[12]
-
Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous phase (e.g., water with formic acid and ammonium formate) and an organic phase (e.g., acetonitrile or methanol). A reported mobile phase for Desalkylgidazepam analysis consists of A: Ammonium formate (10 mM, pH 3.0) and B: Acetonitrile.[12]
-
Gradient: The proportion of the organic phase is increased over time to elute the analytes. An example gradient starts at 5% B, increases to 95% B over 13 minutes, and then returns to initial conditions.[12]
-
Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.
-
Temperature: The column is often heated (e.g., 40-50 °C) to improve peak shape and reduce viscosity.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for benzodiazepines.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for Gidazepam and Desalkylgidazepam are monitored.
-
Internal Standard: A stable isotope-labeled internal standard is used to ensure accurate quantification.
-
The following table provides an example of LC-MS/MS parameters that could be adapted for the analysis of Gidazepam and its metabolites, based on a published method for Desalkylgidazepam.[12]
| Parameter | Setting |
| LC Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) |
| Mobile Phase A | 10 mM Ammonium formate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Initial: 95% A, 5% B; Ramp to 5% A, 95% B over 13 min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
In Vitro Metabolism Studies
To investigate the enzymatic kinetics of Gidazepam metabolism, in vitro experiments using human liver microsomes are essential.[13]
Objective: To determine the kinetic parameters (Km and Vmax) of Gidazepam's conversion to Desalkylgidazepam.
General Protocol Outline:
-
Incubation: Gidazepam (at various concentrations) is incubated with human liver microsomes in the presence of an NADPH-regenerating system (to support CYP450 activity) at 37°C.
-
Reaction Termination: The reaction is stopped at various time points by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected.
-
Analysis: The concentration of the formed Desalkylgidazepam is quantified by LC-MS/MS.
-
Data Analysis: The initial rates of metabolite formation are plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.
Conclusion
The metabolic conversion of Gidazepam to its active metabolite, Desalkylgidazepam, is a fundamental aspect of its pharmacology. This N-desalkylation reaction, likely mediated by CYP3A4 and CYP2C19, is followed by further hydroxylation and glucuronidation. A thorough understanding of this pathway, supported by robust analytical methodologies such as SPE and LC-MS/MS, is crucial for researchers and professionals in the field of drug development and toxicology. Further studies are warranted to definitively identify the specific human CYP and UGT isoforms involved and to provide more comprehensive quantitative data on the pharmacokinetics of Gidazepam and its metabolites in human populations.
References
- 1. Biokinetics of gidazepam, derivatives of peptideaminobenzophenones and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gidazepam - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. Diazepam Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro glucuronidation of designer benzodiazepines by human UDP-glucuronyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [An experimental study of the pharmacokinetic mechanisms for the development of gidazepam tolerance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cfsre.org [cfsre.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Quantification of Desalkylgidazepam in Human Plasma using Desalkylgidazepam-d5 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Desalkylgidazepam in human plasma. The use of a stable isotope-labeled internal standard, Desalkylgidazepam-d5, ensures accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2][3] This robust method is suitable for clinical research, forensic toxicology, and pharmacokinetic studies involving Desalkylgidazepam.
Introduction
Desalkylgidazepam, a metabolite of the prodrug gidazepam, has emerged as a novel psychoactive substance. Accurate and reliable quantification of Desalkylgidazepam in biological matrices is crucial for pharmacokinetic assessments and toxicological investigations. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for such applications due to its high sensitivity and specificity.
A significant challenge in quantitative bioanalysis is the variability introduced during sample preparation and potential matrix effects that can suppress or enhance the analyte signal.[4][5] The use of a stable isotope-labeled internal standard (SIL-IS), which has nearly identical physicochemical properties to the analyte, is the most effective way to correct for these variations.[4][5] this compound, with five deuterium atoms, co-elutes with the unlabeled analyte and experiences similar ionization efficiency, thereby providing a reliable reference for quantification.[1] This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of Desalkylgidazepam from human plasma using this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Desalkylgidazepam and this compound certified reference materials (CRMs) were obtained from a commercial supplier.
-
Human plasma (K2-EDTA) was sourced from an accredited biobank.
-
LC-MS grade methanol, acetonitrile, and water were purchased from a reputable chemical supplier.
-
Formic acid (reagent grade) was also procured.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
To 100 µL of each plasma sample, add 10 µL of the this compound internal standard working solution (100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 0.4 | 80 | 20 |
| 2.5 | 0.4 | 10 | 90 |
| 2.6 | 0.4 | 80 | 20 |
| 4.0 | 0.4 | 80 | 20 |
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Desalkylgidazepam | 315.0 | 287.0 | 25 |
| This compound | 320.0 | 292.0 | 25 |
Data Presentation
Calibration Curve and Linearity
A calibration curve was constructed by plotting the peak area ratio of Desalkylgidazepam to this compound against the nominal concentration of the calibration standards.
| Calibration Standard (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.061 |
| 10 | 0.123 |
| 50 | 0.615 |
| 100 | 1.230 |
| 500 | 6.145 |
| 1000 | 12.290 |
-
Linear Range: 1 - 1000 ng/mL
-
Regression Equation: y = 0.0123x + 0.0005
-
Correlation Coefficient (r²): > 0.998
Method Validation Summary
The method was validated according to established bioanalytical method validation guidelines.
| Parameter | Low QC (3 ng/mL) | Medium QC (75 ng/mL) | High QC (750 ng/mL) |
| Precision (%CV) | |||
| Intra-assay (n=6) | 4.2 | 3.1 | 2.5 |
| Inter-assay (n=18) | 5.8 | 4.5 | 3.8 |
| Accuracy (%Bias) | |||
| Intra-assay (n=6) | -2.3 | 1.5 | 0.8 |
| Inter-assay (n=18) | -1.7 | 2.1 | 1.2 |
| Recovery (%) | 92.5 | 94.1 | 93.3 |
| Matrix Effect (%) | 98.7 | 97.5 | 98.1 |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. development-and-validation-of-an-lc-ms-ms-method-for-the-detection-of-40-benzodiazepines-and-three-z-drugs-in-blood-and-urine-by-solid-phase-extraction - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Method Development for the Quantitative Analysis of Benzodiazepines in Human Plasma Using Deuterated Internal Standards by LC-MS/MS
[Application Note and Protocol]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzodiazepines are a class of psychoactive drugs widely prescribed for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. Given their potential for misuse and the importance of therapeutic drug monitoring, robust and reliable analytical methods for their quantification in biological matrices are essential. This application note provides a detailed protocol for the simultaneous quantification of a panel of common benzodiazepines and their metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of stable isotope-labeled (deuterated) internal standards for each analyte ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.
Principle
This method employs a simple and rapid protein precipitation procedure for sample preparation. The supernatant is then directly injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). Quantification is performed by comparing the peak area ratio of the target analyte to its corresponding deuterated internal standard.
Signaling Pathway of Benzodiazepines
Benzodiazepines exert their effects by modulating the activity of the GABA-A (gamma-aminobutyric acid type A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] They bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, and act as positive allosteric modulators.[1] This binding enhances the effect of GABA, increasing the frequency of chloride channel opening, leading to an influx of chloride ions and hyperpolarization of the neuron. This increased inhibition results in the therapeutic effects of benzodiazepines, such as sedation and anxiolysis.
Figure 1: Benzodiazepine Signaling Pathway at the GABA-A Receptor.
Experimental Protocols
Materials and Reagents
-
Benzodiazepine analytical standards and their corresponding deuterated internal standards (e.g., from Cerilliant, Sigma-Aldrich).
-
HPLC-grade methanol, acetonitrile, and water.
-
Formic acid (LC-MS grade).
-
Human plasma (drug-free).
-
Microcentrifuge tubes (1.5 mL).
-
Pipettes and tips.
Standard and Internal Standard Stock Solutions
-
Prepare individual stock solutions of each benzodiazepine and deuterated internal standard in methanol at a concentration of 1 mg/mL.
-
Store stock solutions at -20°C.
Working Standard and Internal Standard Solutions
-
Prepare a working standard mixture containing all benzodiazepine analytes by diluting the stock solutions in methanol.
-
Prepare a working internal standard mixture containing all deuterated internal standards by diluting the stock solutions in methanol. The final concentration of the internal standard in the precipitation solution should be optimized, a common starting point is 100 ng/mL.[2]
Calibration Standards and Quality Controls
-
Prepare calibration standards by spiking drug-free human plasma with the working standard mixture to achieve a range of concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 200 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.[2]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Figure 2: Experimental Workflow for Benzodiazepine Analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | Waters CORTECS UPLC C18+ (2.1 x 100 mm, 1.6 µm) or equivalent[3] |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | A typical gradient starts with a low percentage of mobile phase B, which is then increased to elute the analytes, followed by a wash and re-equilibration step. The specific gradient should be optimized for the target analyte panel. |
| MS System | Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer[4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Capillary Voltage | 1.0 kV[4] |
| Source Temperature | 150 °C |
| Desolvation Temp. | 500 °C |
| Cone Gas Flow | 150 L/hr |
| Desolvation Gas Flow | 1000 L/hr |
| Collision Gas | Argon |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
Quantitative Data
The following table summarizes the MRM transitions and other relevant parameters for a selection of common benzodiazepines and their deuterated internal standards. These values should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) | Deuterated Internal Standard |
| Alprazolam | 309.1 | 281.1 | 205.1 | 38/22 | Alprazolam-d5 |
| Clonazepam | 316.1 | 270.1 | 242.1 | 22/30 | Clonazepam-d4 |
| Diazepam | 285.1 | 193.1 | 154.1 | 28/36 | Diazepam-d5 |
| Lorazepam | 321.1 | 275.1 | 229.1 | 22/30 | Lorazepam-d4 |
| Oxazepam | 287.1 | 241.1 | 269.1 | 20/28 | Oxazepam-d5 |
| Temazepam | 301.1 | 255.1 | 283.1 | 20/28 | Temazepam-d5 |
| Nordiazepam | 271.1 | 140.1 | 165.1 | 30/38 | Nordiazepam-d5 |
| 7-Aminoclonazepam | 286.1 | 121.1 | 222.1 | 30/20 | 7-Aminoclonazepam-d4 |
| α-Hydroxyalprazolam | 325.1 | 297.1 | 212.1 | 18/26 | α-Hydroxyalprazolam-d5 |
(Note: The second product ion is for confirmation. Collision energies are examples and require optimization.)[1][3][5]
Method Validation
The analytical method should be validated according to established guidelines (e.g., FDA, EMA, CLSI). Key validation parameters include:
-
Linearity: Assess the linear range of the assay using calibration standards. A linear regression with a weighting factor (e.g., 1/x) is commonly used.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations on different days. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ).
-
Selectivity and Specificity: Evaluate potential interference from endogenous matrix components and other commonly co-administered drugs.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix. The use of deuterated internal standards helps to mitigate this effect.
-
Recovery: Determine the efficiency of the extraction process.
-
Stability: Evaluate the stability of the analytes in plasma under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of benzodiazepines in human plasma using LC-MS/MS with deuterated internal standards. The method is sensitive, specific, and reliable, making it suitable for a wide range of applications, including clinical research, therapeutic drug monitoring, and forensic toxicology. The use of deuterated internal standards is crucial for achieving accurate and precise results by compensating for potential matrix effects and variability in sample processing.
References
Application Notes and Protocols for Forensic Toxicology Screening of Desalkylgidazepam-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desalkylgidazepam, also known as bromonordiazepam, is a novel psychoactive substance (NPS) and an active metabolite of the prodrug gidazepam.[1][2] Its emergence on the illicit drug market necessitates robust and reliable analytical methods for its detection and quantification in forensic toxicology casework.[2] The use of a deuterated internal standard, such as Desalkylgidazepam-d5, is crucial for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response.
This document provides a detailed protocol for the screening and quantification of Desalkylgidazepam in biological matrices, specifically whole blood, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is adapted from established methods for benzodiazepine extraction from biological specimens.[3]
Materials:
-
Whole blood samples
-
This compound internal standard solution (100 ng/mL in methanol)
-
100 mM Sodium acetate buffer (pH 4.5)
-
pH 9.0 buffer
-
Polychrom Clin II solid phase extraction columns
-
Acetonitrile
-
Methanol
-
Distilled or de-ionized water
-
Nitrogen evaporator
-
Centrifuge
-
Vortex mixer
-
Sonicator
Procedure:
-
Label 16 x 125 mm disposable culture tubes for calibrators, controls, and unknown samples.
-
Pipette 1.0 mL of whole blood into the appropriately labeled tubes.
-
Add 50 µL of the 100 ng/mL this compound internal standard solution to all tubes.
-
Add 3 mL of 100 mM sodium acetate buffer (pH 4.5).
-
Vortex for 15 seconds, then sonicate for 15 minutes.
-
Centrifuge the samples at approximately 3000 rpm for 10 minutes.[3]
-
Decant the supernatant into the Polychrom Clin II SPE columns.
-
Apply nitrogen at a pressure of 2-4 psi to pass the sample through the column.
-
Wash Step 1: Add 2 mL of distilled or de-ionized water and apply pressure.
-
Wash Step 2: Add 2 mL of pH 9.0 buffer and apply pressure.
-
Drying Step: Dry the columns for 15 minutes at approximately 40 psi.[3]
-
Elution Step: Elute the analytes with 2 mL of an appropriate elution solvent (e.g., ethyl acetate:isopropanol (85:15)).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 50°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water with 0.1% Formic Acid : Acetonitrile with 0.1% Formic Acid).
LC-MS/MS Analysis
The following parameters are recommended as a starting point and should be optimized for the specific instrumentation used.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: Suggested LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.00 | 95 | 5 |
| 1.00 | 95 | 5 |
| 8.00 | 5 | 95 |
| 9.00 | 5 | 95 |
| 9.10 | 95 | 5 |
| 12.00 | 95 | 5 |
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Specific transitions for Desalkylgidazepam and this compound need to be determined. As a starting point, based on the structure being similar to nordiazepam, the fragmentation pattern can be predicted. For method development, the precursor ion will be [M+H]+. Product ions should be selected based on abundance and specificity.
Table 2: Hypothetical MRM Transitions for Method Development
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
|---|---|---|---|---|---|
| Desalkylgidazepam | To be determined | To be determined | To be determined | To be determined | To be determined |
| this compound | To be determined | To be determined | To be determined | To be determined | To be determined |
Note: The user must optimize the MRM transitions and collision energies for their specific instrument to achieve the best sensitivity and specificity.
Data Presentation
Quantitative Data Summary
A comprehensive validation should be performed according to forensic toxicology laboratory standards. The following table summarizes the expected performance characteristics of the method.
Table 3: Method Validation Parameters
| Parameter | Target Value |
|---|---|
| Calibration Range | 1 - 250 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Matrix Effect | Monitored and compensated by IS |
| Recovery | > 80% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from sample receipt to final analysis.
Caption: Overall experimental workflow for this compound analysis.
Logical Relationship of Analytical Steps
This diagram outlines the logical progression and dependencies of the key analytical stages.
Caption: Logical flow of the forensic toxicology screening process.
References
Application Notes and Protocols for Desalkylgidazepam Analysis in Blood Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and analysis of desalkylgidazepam, also known as bromonordiazepam, in human blood plasma. Desalkylgidazepam is a potent designer benzodiazepine that has emerged as a substance of concern in clinical and forensic toxicology. Accurate and reliable quantification of this analyte is crucial for pharmacokinetic studies, clinical monitoring, and forensic investigations.
Introduction
The analysis of desalkylgidazepam in a complex biological matrix like blood plasma requires robust sample preparation to remove interfering substances such as proteins and phospholipids. This ensures the accuracy, precision, and sensitivity of the subsequent analytical determination, typically performed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method will depend on the specific requirements of the laboratory, including desired sample cleanliness, throughput, and available resources.
Comparative Analysis of Sample Preparation Techniques
The following table summarizes typical performance characteristics of the three main sample preparation techniques for the analysis of benzodiazepines in blood plasma. While specific data for desalkylgidazepam is limited, the presented data for other benzodiazepines provides a valuable reference for method selection and expectation.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | 84 ± 7% (for Cenobamate)[1] | >80% (for 24 Benzodiazepines)[2] | 35-90% (for 13 designer benzodiazepines)[3] |
| Matrix Effect | < 6% (for Cenobamate)[1] | -21.2% to 17.9% (for 38 benzodiazepines) | -52% to 33% (for 13 designer benzodiazepines)[3] |
| Limit of Quantification (LOQ) | 0.5 µg/mL (for Cenobamate)[1] | 1 ng/mL (for 24 Benzodiazepines)[2] | 1 ng/mL (for 13 designer benzodiazepines)[3] |
| Throughput | High | Medium | Medium to High (with automation) |
| Cost per Sample | Low | Low to Medium | High |
| Solvent Consumption | Low | High | Medium |
| Extract Cleanliness | Low | Medium | High |
Experimental Protocols
The following are detailed protocols for each sample preparation technique. It is recommended to use an internal standard (e.g., a deuterated analog of desalkylgidazepam) to ensure accurate quantification.
Protein Precipitation (PPT) Protocol
This method is rapid and simple, making it suitable for high-throughput screening. However, the resulting extract may contain more matrix components compared to LLE or SPE.
Materials:
-
Blood plasma sample
-
Internal Standard (IS) solution
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of blood plasma into a microcentrifuge tube.
-
Add the appropriate volume of IS solution.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable mobile phase.
Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE) Protocol
LLE provides a cleaner extract than PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase. A study by de Souza et al. (2021) found that LLE with methyl-tertiary-butyl-ether (MTBE) yielded the best recoveries for a large panel of benzodiazepines.[4]
Materials:
-
Blood plasma sample
-
Internal Standard (IS) solution
-
Buffer (e.g., pH 9.0 carbonate buffer)
-
Extraction solvent (e.g., Methyl-tert-butyl ether (MTBE) or Ethyl Acetate)
-
Glass centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Pipette 500 µL of blood plasma into a glass centrifuge tube.
-
Add the appropriate volume of IS solution.
-
Add 500 µL of buffer (e.g., pH 9.0) and vortex briefly.
-
Add 3 mL of the extraction solvent (e.g., MTBE).
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase for LC-MS/MS analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Rapid and simple multi-analyte LC-MS/MS method for the determination of benzodiazepines and Z-hypnotic drugs in blood samples: Development, validation and application based on three years of toxicological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of 54 Benzodiazepines and Z-Drugs, Including 20 Designer Ones, in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Desalkylgidazepam-d5 in Clinical Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Desalkylgidazepam-d5 is a deuterated analog of Desalkylgidazepam, a primary active metabolite of the benzodiazepine prodrug, Gidazepam. Its primary application in clinical research is as a high-fidelity internal standard for the quantitative analysis of Desalkylgidazepam in biological matrices. The incorporation of five deuterium atoms provides a stable isotopic label, making it an ideal tool for mass spectrometry-based assays, ensuring accuracy and precision in pharmacokinetic and metabolic studies.
Core Applications in Clinical Research
The principal use of this compound in a clinical research setting is as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) methods. These methods are crucial for:
-
Pharmacokinetic (PK) Studies: Accurately determining the absorption, distribution, metabolism, and excretion (ADME) of Gidazepam and its active metabolite, Desalkylgidazepam, in clinical trial subjects.
-
Bioequivalence Studies: Comparing the bioavailability of different formulations of Gidazepam.
-
Therapeutic Drug Monitoring (TDM): In research settings, to correlate plasma concentrations of Desalkylgidazepam with therapeutic or adverse effects.
-
Metabolic Profiling: Investigating the metabolic pathways of Gidazepam.
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis as it compensates for variability in sample preparation and instrument response.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Name | 7-bromo-1,3-dihydro-5-(phenyl-d5)-2H-1,4-benzodiazepin-2-one |
| Synonyms | Bromonordiazepam-d5 |
| CAS Number | 1782531-89-8[1][2] |
| Molecular Formula | C₁₅H₆D₅BrN₂O[2][3] |
| Molecular Weight | 320.2 g/mol [2][3] |
| Purity | ≥99% deuterated forms (d₁-d₅)[3][4] |
| Formulation | Typically supplied as a solution in methanol (e.g., 100 µg/ml) or as a solid[2][4] |
| Storage | -20°C[1][3] |
Experimental Protocols
Protocol 1: Quantification of Desalkylgidazepam in Human Plasma using LC-MS/MS
This protocol provides a general methodology for the quantification of Desalkylgidazepam in human plasma samples for a clinical pharmacokinetic study, using this compound as an internal standard.
1. Materials and Reagents:
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Desalkylgidazepam analytical standard
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
96-well protein precipitation plates
-
LC-MS/MS system with a C18 reverse-phase column
2. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma samples, calibrators, and quality control samples into the wells of a 96-well plate.
-
Add 10 µL of the this compound internal standard solution to each well.
-
Add 300 µL of cold acetonitrile to each well to precipitate plasma proteins.
-
Mix thoroughly by vortexing for 1-2 minutes.
-
Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., starting with 95% A, increasing to 95% B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for Desalkylgidazepam and this compound need to be optimized. Hypothetical transitions are provided in Table 2.
-
Table 2: Hypothetical MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Desalkylgidazepam | 315.0 | [To be optimized] | [To be optimized] |
| This compound | 320.0 | [To be optimized] | [To be optimized] |
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of Desalkylgidazepam to this compound against the concentration of the calibrators.
-
Use the regression equation from the calibration curve to determine the concentration of Desalkylgidazepam in the unknown clinical samples.
Signaling Pathway of Desalkylgidazepam
As a benzodiazepine, Desalkylgidazepam exerts its therapeutic effects by modulating the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This compound, being a stable-labeled analog used as an analytical standard, is not intended for therapeutic use and does not have a direct signaling function in a clinical context. However, understanding the signaling of its non-deuterated counterpart is crucial for the clinical research it helps to quantify.
Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site.[5][6] This binding allosterically modulates the receptor, increasing its affinity for GABA.[5] The binding of GABA opens the receptor's chloride channel, leading to an influx of chloride ions into the neuron.[3][6] This hyperpolarizes the neuron, making it less likely to fire an action potential, resulting in the characteristic sedative, anxiolytic, and anticonvulsant effects of benzodiazepines.[3][6]
Diagrams
Caption: GABA-A Receptor Signaling Pathway modulated by Desalkylgidazepam.
Caption: Experimental Workflow for Desalkylgidazepam Quantification.
References
Application Note: Quantification of Desalkylgidazepam in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Desalkylgidazepam in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). Desalkylgidazepam, a metabolite of the prodrug gidazepam, has also emerged as a novel psychoactive substance.[1][2] This method employs a deuterated internal standard, Desalkylgidazepam-d5, to ensure high accuracy and precision. The protocol includes a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by derivatization to improve chromatographic performance. The method is suitable for use in clinical and forensic toxicology, as well as in pharmacokinetic studies.
Introduction
Desalkylgidazepam, also known as bromonordiazepam, is a benzodiazepine that is the primary active metabolite of gidazepam.[1][2] It has gained attention in the field of forensic toxicology due to its emergence as a designer drug.[2][3] Accurate and reliable quantification of Desalkylgidazepam in biological matrices is crucial for both clinical monitoring and forensic investigations. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of benzodiazepines due to its high sensitivity and specificity.[4][5][6] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the reliability of quantitative results.[7][8] This application note provides a complete workflow from sample preparation to data analysis for the determination of Desalkylgidazepam in human plasma.
Experimental
Materials and Reagents
-
Desalkylgidazepam (certified reference material)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
n-Hexane (HPLC grade)
-
Ammonium Hydroxide
-
Phosphate Buffer (pH 7.4)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Human Plasma (drug-free)
Instrumentation
A standard gas chromatograph coupled to a single quadrupole mass spectrometer was used for this analysis. The system was equipped with a split/splitless injector and an autosampler.
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Mass Spectrometer: Electron Ionization (EI) source.
Sample Preparation
-
Spiking: To 1 mL of human plasma, add 50 µL of the internal standard solution (this compound, 1 µg/mL in methanol). For calibration standards and quality control samples, add the appropriate volume of Desalkylgidazepam working solutions.
-
Extraction:
-
Add 500 µL of phosphate buffer (pH 7.4).
-
Add 5 mL of an n-hexane/ethyl acetate (90:10, v/v) extraction solvent.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Evaporation: Transfer the upper organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dried extract in 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS. Cap the vial and heat at 70°C for 30 minutes.
GC-MS Parameters
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 240°C.
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Desalkylgidazepam-TMS: m/z 357, 359, 372 (quantifier ion in bold)
-
This compound-TMS: m/z 362, 364, 377 (quantifier ion in bold)
-
Results and Discussion
Method Validation
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
Linearity: The calibration curve was linear over the concentration range of 5 to 500 ng/mL. The coefficient of determination (R²) was consistently >0.995.
LOD and LOQ: The limit of detection (LOD) was determined to be 1 ng/mL, and the limit of quantification (LOQ) was 5 ng/mL, with a signal-to-noise ratio of at least 3 for LOD and 10 for LOQ.
Precision and Accuracy: Intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (15, 150, and 400 ng/mL). The results are summarized in the table below.
Quantitative Data Summary
| Parameter | Low QC (15 ng/mL) | Medium QC (150 ng/mL) | High QC (400 ng/mL) |
| Intra-day Precision (%CV) | 5.8 | 4.2 | 3.5 |
| Inter-day Precision (%CV) | 7.2 | 5.5 | 4.8 |
| Intra-day Accuracy (%) | 104.3 | 102.1 | 98.7 |
| Inter-day Accuracy (%) | 102.5 | 99.8 | 97.2 |
Protocol Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the GC-MS analysis of Desalkylgidazepam.
Caption: Interrelationship of the core components in the analytical method.
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the quantification of Desalkylgidazepam in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for routine analysis in clinical and forensic laboratories. The simple extraction procedure and robust chromatographic conditions allow for a high throughput of samples.
References
- 1. cfsre.org [cfsre.org]
- 2. Monographs [cfsre.org]
- 3. Desalkylgidazepam blood concentrations in 63 forensic investigation cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nist.gov [nist.gov]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Therapeutic Drug Monitoring of Gidazepam using Desalkylgidazepam-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gidazepam is a prodrug benzodiazepine that exerts its anxiolytic effects through its active metabolite, desalkylgidazepam (also known as bromonordiazepam). Therapeutic drug monitoring (TDM) of gidazepam therapy focuses on the quantification of desalkylgidazepam in biological matrices to ensure optimal dosing and clinical efficacy. Desalkylgidazepam-d5 is a deuterated analog of the active metabolite and serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is critical for correcting for variability in sample preparation and matrix effects, thereby ensuring the accuracy and precision of the analytical method.
These application notes provide a comprehensive overview and detailed protocols for the determination of desalkylgidazepam in human plasma or serum using LC-MS/MS with this compound as an internal standard.
I. Analyte and Internal Standard Information
A summary of the key chemical information for desalkylgidazepam and its deuterated internal standard is provided in the table below.
| Compound | Chemical Name | CAS Number | Molecular Formula |
| Desalkylgidazepam | 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 2894-61-3 | C₁₅H₁₁BrN₂O |
| This compound | 7-bromo-5-(phenyl-d5)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 1782531-89-8 | C₁₅H₆D₅BrN₂O |
II. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The recommended analytical technique for the quantification of desalkylgidazepam in biological samples is LC-MS/MS. This method offers high sensitivity, specificity, and a wide dynamic range.
A. Liquid Chromatography Parameters
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18 column (e.g., Phenomenex Kinetex® C18, 50 x 3.0 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (50:50, v/v) |
| Gradient | See table below |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
| Autosampler Temp | 4 - 15 °C |
| Retention Time | Approximately 7.9 minutes for Desalkylgidazepam[1] |
Mobile Phase Gradient Example:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 13.0 | 5 | 95 |
| 15.5 | 5 | 95 |
| 16.0 | 95 | 5 |
| 20.0 | 95 | 5 |
B. Mass Spectrometry Parameters
Mass spectrometry is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Recommended Settings |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | Optimized for instrument (typically 3-5 kV) |
| Source Temperature | 120 - 150 °C |
| Desolvation Temp | 350 - 500 °C |
| Gas Flow Rates | Optimized for instrument |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Desalkylgidazepam | 315.0 | 238.0 | Optimized for instrument |
| 315.0 | 183.0 (Qualifier) | Optimized for instrument | |
| This compound | 320.0 | 243.0 | Optimized for instrument |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
III. Experimental Protocols
A. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Desalkylgidazepam and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Desalkylgidazepam stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.
B. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization.
-
Sample Pre-treatment: To 200 µL of plasma or serum in a clean tube, add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly. Add 500 µL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0) and vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M HCl in water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B) and vortex. Transfer to an autosampler vial for LC-MS/MS analysis.
C. Calibration Curve and Quality Control Samples
-
Calibration Standards: Prepare a set of calibration standards by spiking blank plasma or serum with the Desalkylgidazepam working standard solutions to achieve a concentration range of, for example, 1 to 500 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner as the calibration standards.
IV. Data Analysis and Method Validation
A. Quantification
The concentration of desalkylgidazepam in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.
B. Method Validation Parameters
A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20% |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability | Assessed under various storage and handling conditions (freeze-thaw, short-term, long-term) |
V. Visualizations
Caption: Metabolic pathway of Gidazepam to its active metabolite, Desalkylgidazepam.
Caption: Experimental workflow for the therapeutic drug monitoring of Gidazepam.
References
Troubleshooting & Optimization
Overcoming matrix effects in Desalkylgidazepam analysis with Desalkylgidazepam-d5
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of Desalkylgidazepam, with a focus on overcoming matrix effects using its deuterated internal standard, Desalkylgidazepam-d5.
Troubleshooting Guides
Here are some common issues encountered during the analysis of Desalkylgidazepam and how to resolve them.
Question: Why am I observing low and inconsistent recovery of Desalkylgidazepam in my samples?
Answer:
Low and variable recovery of Desalkylgidazepam can be attributed to several factors throughout the analytical workflow. The primary areas to investigate are the sample preparation and extraction steps.
-
Inefficient Extraction: The chosen extraction method, whether Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), may not be optimized for Desalkylgidazepam in your specific matrix. The pH of the sample, the choice of organic solvent in LLE, or the sorbent and elution solvent in SPE are critical parameters. For instance, benzodiazepines are often extracted under basic conditions.[1]
-
Suboptimal Storage: Desalkylgidazepam may be susceptible to degradation if samples are not stored correctly. Ensure samples are stored at appropriate low temperatures (e.g., -20°C or -80°C) and for a duration that has been validated for stability.
-
Matrix Interferences: The biological matrix itself can interfere with the extraction process, preventing the complete recovery of the analyte.
To troubleshoot this, consider the following:
-
Optimize Extraction Parameters: Systematically evaluate different solvents, pH conditions, and SPE sorbents to find the optimal conditions for Desalkylgidazepam recovery from your matrix.
-
Use a Stable Isotope-Labeled Internal Standard: The use of this compound is highly recommended. Since the internal standard has nearly identical physicochemical properties to the analyte, it will be affected similarly by extraction inefficiencies.[2] A consistent analyte-to-internal standard ratio across your samples indicates that the variability is being successfully compensated for.
-
Evaluate Matrix Effects: Perform a matrix effect study to determine if co-eluting endogenous components are suppressing or enhancing the ionization of your analyte.
Question: My Desalkylgidazepam to this compound peak area ratio is inconsistent across my analytical run. What could be the cause?
Answer:
Inconsistent peak area ratios between the analyte and its deuterated internal standard can point to several issues, often related to chromatography or the mass spectrometry interface.
-
Chromatographic Separation: While deuterated standards are designed to co-elute with the analyte, slight differences in retention time can occur, a phenomenon known as the "isotope effect". If there is a region of significant ion suppression or enhancement at or near the elution time of your analyte, a small shift in retention time between the analyte and internal standard can lead to them experiencing different degrees of matrix effects, resulting in an inconsistent ratio.[3]
-
Source Contamination: Contamination in the mass spectrometer's ion source can lead to erratic ionization and fluctuating signal intensity. This can affect the analyte and internal standard differently if they are not perfectly co-eluting.
-
Internal Standard Purity: Ensure the this compound internal standard is of high purity and free from unlabeled Desalkylgidazepam. The presence of the unlabeled analyte in the internal standard solution will lead to inaccurate quantification.
-
Sample Preparation Variability: While the internal standard should correct for variability, extreme inconsistencies in sample preparation can still be a factor.
To address this, you should:
-
Optimize Chromatography: Aim for sharp, symmetrical peaks and ensure baseline separation from other major interfering peaks. A high-resolution column can help minimize retention time shifts.
-
Clean the Mass Spectrometer Source: Regular maintenance of the ion source is crucial for consistent performance.
-
Verify Internal Standard Purity: Check the certificate of analysis for your this compound standard.
-
Ensure Consistent Sample Handling: Standardize all sample preparation steps to minimize variability.
Question: I suspect ion suppression or enhancement in my Desalkylgidazepam analysis. How can I confirm this?
Answer:
Confirming matrix effects is a critical step in method validation. A common and effective method is the post-extraction addition experiment.
The procedure involves comparing the response of the analyte in three different sample sets:
-
Set A (Neat Solution): Desalkylgidazepam and this compound are prepared in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then Desalkylgidazepam and this compound are added to the final, clean extract.
-
Set C (Pre-Extraction Spike): Desalkylgidazepam and this compound are added to the blank matrix before the extraction process.
The matrix effect (ME) and recovery (RE) can then be calculated as follows:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
A matrix effect value of 100% indicates no matrix effect. A value less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement.
Frequently Asked Questions (FAQs)
Question: What are matrix effects and why are they a concern in Desalkylgidazepam analysis?
Answer:
Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, oral fluid). These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[4] In the analysis of Desalkylgidazepam, which is often present at low concentrations in complex biological matrices, matrix effects are a significant concern as they can lead to underestimation or overestimation of the true concentration.
Question: How does this compound work as an internal standard to overcome matrix effects?
Answer:
This compound is a stable isotope-labeled (SIL) internal standard. It has the same chemical structure as Desalkylgidazepam, but five of its hydrogen atoms have been replaced with deuterium. This makes it slightly heavier, allowing it to be distinguished by the mass spectrometer.
Because this compound is chemically and physically very similar to the unlabeled analyte, it behaves almost identically during sample preparation and analysis. This means that any loss of analyte during extraction, or any ion suppression or enhancement experienced during ionization, will be mirrored by the internal standard.[2] By measuring the ratio of the analyte peak area to the internal standard peak area, these variations can be normalized, leading to more accurate and precise quantification.
Question: What are the ideal LC-MS/MS parameters for Desalkylgidazepam and this compound?
Answer:
While specific parameters should be optimized for your instrument and column, here is a general starting point for an LC-MS/MS method for Desalkylgidazepam and its deuterated internal standard.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium formate |
| Mobile Phase B | Acetonitrile or methanol with 0.1% formic acid |
| Gradient | A gradient from low to high organic phase over several minutes |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor and product ions for Desalkylgidazepam and this compound need to be determined by infusion and optimization. At least two transitions per compound are recommended for confirmation. |
| Source Temperature | 270 - 375 °C |
| Desolvation Temperature | 375 °C |
Quantitative Data Summary
The following tables summarize typical quantitative data for benzodiazepine analysis, which can be extrapolated to Desalkylgidazepam.
Table 1: Typical Recovery of Benzodiazepines using Different Extraction Methods
| Extraction Method | Analyte | Matrix | Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | 14 Benzodiazepines | Oral Fluid | > 83% (for most compounds) | [5][6] |
| Solid-Phase Extraction (SPE) | 7 Benzodiazepines | Urine/Plasma | > 90% | [7] |
| Liquid-Liquid Extraction (LLE) | 23 Benzodiazepines | Whole Blood | 73 - 108% | [8] |
| Subzero-Temperature LLE | Estazolam, Triazolam | Serum | 50.3 - 54.0% (single extraction) | [9] |
Table 2: Observed Matrix Effects in Benzodiazepine Analysis
| Extraction Method | Matrix | Matrix Effect (%) | Reference |
| Mixed-Mode SPE | Urine | 17.7% (ion suppression) | [10] |
| Reversed-Phase SPE | Urine | 25.3% (ion suppression) | [10] |
| Protein Precipitation | Serum | 53 - 244% (suppression & enhancement) | [11] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Desalkylgidazepam from Whole Blood
-
Sample Preparation: To 0.5 mL of whole blood in a glass tube, add 50 µL of the this compound internal standard working solution.
-
Basification: Add 1.75 mL of a 4.5% ammonia solution to basify the sample.
-
Extraction: Add 10 mL of an appropriate organic solvent (e.g., 1-chlorobutane or a mixture of diethyl ether and ethyl acetate).
-
Mixing: Vortex or mix the sample for 10 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.
-
Solvent Transfer: Carefully transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at a controlled temperature (e.g., 40-50°C).
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) of Desalkylgidazepam from Urine
-
Sample Pre-treatment: To 2 mL of urine, add 1 mL of β-glucuronidase solution to hydrolyze any conjugated metabolites. Incubate as required (e.g., 3 hours at 60°C). After cooling, add a buffer to adjust the pH (e.g., 1 mL of 100 mM phosphate buffer, pH 6.0). Centrifuge to pellet any precipitates.[12]
-
Column Conditioning: Condition an appropriate SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with methanol followed by water. (Note: Some modern polymer-based sorbents do not require conditioning).[13]
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences (e.g., 2 mL of 20:80 acetonitrile:water).[12]
-
Analyte Elution: Elute the Desalkylgidazepam and this compound with a suitable organic solvent (e.g., 2 mL of 85:15 ethyl acetate:isopropanol).[12]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase, as described in the LLE protocol.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for Desalkylgidazepam analysis.
Caption: How this compound compensates for matrix effects.
References
- 1. agilent.com [agilent.com]
- 2. scispace.com [scispace.com]
- 3. myadlm.org [myadlm.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Simultaneous analysis of 14 benzodiazepines in oral fluid by solid-phase extraction and LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solid-phase extraction of 1,4-benzodiazepines from biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Subzero-temperature liquid-liquid extraction of benzodiazepines for high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 12. spectralabsci.com [spectralabsci.com]
- 13. lcms.cz [lcms.cz]
Troubleshooting poor peak shape for Desalkylgidazepam-d5 in HPLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape for Desalkylgidazepam-d5 in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in HPLC analysis?
A1: this compound is the deuterated form of Desalkylgidazepam, which is a metabolite of the benzodiazepine gidazepam. In HPLC, particularly when coupled with mass spectrometry (LC-MS), it is intended for use as an internal standard for the quantification of Desalkylgidazepam. The deuterium labeling provides a distinct mass-to-charge ratio, allowing for accurate quantification of the unlabeled analyte.
Q2: What is considered a "poor" peak shape in HPLC?
A2: An ideal chromatographic peak has a symmetrical, Gaussian shape. Poor peak shapes deviate from this ideal and typically manifest as:
-
Peak Tailing: The latter half of the peak is broader than the front half, creating a "tail."
-
Peak Fronting: The front half of the peak is broader than the latter half.
-
Peak Broadening: The entire peak is wider than expected, leading to decreased resolution and sensitivity.
-
Split Peaks: A single compound appears as two or more distinct peaks.
Q3: Why is a good peak shape important for my analysis of this compound?
A3: A good, symmetrical peak shape is crucial for several reasons:
-
Accurate Quantification: Poor peak shape can lead to inaccurate peak integration, affecting the reliability of your quantitative results.
-
Resolution: Symmetrical peaks allow for better separation from other components in the sample matrix.
-
Sensitivity: Broad peaks have a lower height, which can negatively impact the signal-to-noise ratio and the limit of detection (LOD) and limit of quantitation (LOQ).
-
Method Robustness: Consistent and good peak shapes are an indicator of a stable and reliable analytical method.
Troubleshooting Guide for Poor Peak Shape of this compound
Issue 1: Peak Tailing
Peak tailing is a common issue when analyzing basic compounds like benzodiazepines. It is often caused by secondary interactions between the analyte and the stationary phase.
Possible Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms in this compound, causing peak tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) can protonate the silanol groups, reducing their interaction with the basic analyte.
-
Solution 2: Use a Mobile Phase Additive: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1% v/v).[1] TEA will preferentially interact with the active silanol sites, minimizing their availability to interact with your analyte.[1]
-
Solution 3: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups and are specifically designed to provide better peak shapes for basic compounds.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can cause peak distortion.
-
Solution: Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Issue 2: Peak Fronting
Peak fronting is less common than tailing for basic compounds but can still occur.
Possible Causes and Solutions:
-
Sample Overload (Concentration): Injecting a sample that is too concentrated can lead to peak fronting.
-
Solution: Dilute the sample.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a distorted peak.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Column Collapse or Void: A physical change in the column packing, such as a void at the inlet, can cause peak fronting.
-
Solution: This usually indicates the end of the column's life, and it will need to be replaced.
-
Data Presentation
The following table summarizes the effect of mobile phase pH on the tailing factor of several benzodiazepines, demonstrating the importance of pH optimization for achieving symmetrical peaks. A lower tailing factor indicates a more symmetrical peak.
| Compound | Tailing Factor at pH 7 | Tailing Factor at pH 9 |
| Bromazepam | 2.53 | 2.53 |
| Midazolam | - | 1.25 |
| Medazepam | - | 0.91 |
Data adapted from a study on the separation of Bromazepam, Medazepam, and Midazolam. A tailing factor of 1.0 represents a perfectly symmetrical peak.[2] The data shows that for Midazolam and Medazepam, increasing the pH to 9 significantly improved peak symmetry.[2]
Experimental Protocols
Recommended HPLC Method for Gidazepam and its Metabolites (including Desalkylgidazepam)
This method is adapted from a published procedure for the analysis of gidazepam and its metabolites.[1]
-
HPLC System: Perkin Elmer HPLC with an isocratic pump and UV detector.[1]
-
Column: LiChrosorb® RP-18 (7 µm, 4.6 x 250 mm).[1]
-
Mobile Phase: 0.02 M MOPS (3-(N-morpholino)propanesulfonic acid):1N HCl:acetonitrile:methanol (40:1:22.5:2.5 v/v/v/v).[1]
-
Flow Rate: 1.5 ml/min.[1]
-
Column Temperature: Room temperature.[1]
-
Injection Volume: 20 µl.[1]
-
Detection: UV at 232 nm.[1]
Sample Preparation (Liquid-Liquid Extraction):
This is a general procedure for the extraction of benzodiazepines from biological matrices.
-
To 1 mL of the sample (e.g., plasma), add 1 mL of borate buffer (pH 9).
-
Add 5 mL of an extraction solvent (e.g., ethyl acetate or a 9:1 mixture of chlorobutane:ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge for 5 minutes at 3000 rpm.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
Mandatory Visualization
Below are diagrams illustrating troubleshooting workflows for poor peak shape.
Caption: Initial assessment of poor peak shape.
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for peak fronting.
References
Technical Support Center: Optimizing Mass Spectrometry Parameters for Desalkylgidazepam-d5 Detection
Welcome to the technical support center for the analysis of Desalkylgidazepam and its deuterated internal standard, Desalkylgidazepam-d5, using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ions for Desalkylgidazepam and this compound in positive electrospray ionization (ESI+) mode?
A1: Based on the molecular weight of Desalkylgidazepam (C15H11BrN2O), the expected protonated precursor ion ([M+H]+) is approximately m/z 315.0. For the deuterated internal standard, this compound, the expected precursor ion ([M+H]+) is approximately m/z 320.0. It is crucial to confirm these masses with a high-resolution mass spectrometer for accurate method development.[1]
Q2: I am unable to find established MRM transitions for Desalkylgidazepam. How should I proceed with developing them?
Q3: What are typical collision energy (CE) ranges I should explore for fragmenting Desalkylgidazepam?
A3: A good starting point for collision energy optimization is to use a range based on what has been reported for similar benzodiazepines. A documented collision energy spread for Desalkylgidazepam in a QTOF instrument was 35 ± 15 eV.[1] Therefore, we recommend testing a range from 20 to 50 eV to find the optimal CE for each of your selected MRM transitions.
Q4: Which ionization mode is recommended for Desalkylgidazepam analysis?
A4: Positive electrospray ionization (ESI+) is the most common and effective ionization mode for benzodiazepines, including Desalkylgidazepam, as they readily accept a proton.
Q5: What type of analytical column is suitable for the separation of Desalkylgidazepam?
A5: A C18 reversed-phase column is a standard and effective choice for the chromatographic separation of Desalkylgidazepam and other benzodiazepines. A column with dimensions such as 50 mm x 3.0 mm and a particle size of 2.6 µm has been successfully used.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of Desalkylgidazepam.
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal for Desalkylgidazepam/Desalkylgidazepam-d5 | Incorrect MRM transitions selected. | Re-optimize MRM transitions by infusing a fresh standard solution and performing a product ion scan. |
| Inappropriate ionization source parameters. | Verify and optimize source parameters such as capillary voltage, source temperature, and gas flows for ESI+ mode. | |
| Poor chromatographic peak shape (tailing, fronting, or broad peaks). | Ensure the mobile phase pH is appropriate for the analyte. Check for column degradation or contamination. Verify that the injection solvent is compatible with the mobile phase. | |
| High Background Noise or Interferences | Matrix effects from the sample. | Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances. |
| Contaminated LC system or mobile phase. | Flush the LC system thoroughly. Prepare fresh mobile phases using high-purity solvents and additives. | |
| Inconsistent Retention Times | Fluctuations in LC pump pressure or column temperature. | Check the LC system for leaks and ensure the pump is delivering a stable flow. Verify that the column oven is maintaining a consistent temperature. |
| Column degradation. | Replace the analytical column if it has exceeded its recommended lifetime or shows signs of performance loss. | |
| Poor Internal Standard Response | Degradation of this compound standard. | Prepare a fresh working solution of the internal standard from a reliable stock. |
| Inaccurate pipetting or dilution. | Verify the accuracy of all pipettes and ensure correct dilution procedures are followed. | |
| Inability to achieve baseline separation from interfering peaks | Sub-optimal chromatographic gradient. | Adjust the gradient profile, including the initial and final mobile phase compositions and the gradient slope, to improve resolution. |
| Inappropriate column chemistry. | Consider trying a different column chemistry, such as a phenyl-hexyl or biphenyl phase, which may offer different selectivity for benzodiazepines. |
Experimental Protocols
Below are representative experimental protocols for the LC-MS/MS analysis of Desalkylgidazepam. These should be used as a starting point and optimized for your specific instrumentation and experimental goals.
Table 1: Suggested Mass Spectrometry Parameters for MRM Method Development
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Desalkylgidazepam | ~315.0 | To be determined | 20 - 50 (optimize) | To be optimized |
| This compound | ~320.0 | To be determined | 20 - 50 (optimize) | To be optimized |
Table 2: Example Liquid Chromatography Parameters
| Parameter | Condition 1 [1] | Condition 2 |
| Column | Phenomenex Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) | Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium formate (pH 3.0) | 0.1% Formic acid in Water |
| Mobile Phase B | Methanol/Acetonitrile (50:50) | Acetonitrile with 0.1% Formic acid |
| Gradient | Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 min | Initial: 90% A, 10% B; ramp to 10% A, 90% B over 5 min |
| Flow Rate | 0.4 mL/min | 0.5 mL/min |
| Column Temperature | 30 °C | 40 °C |
| Injection Volume | 10 µL | 5 µL |
Visualizations
The following diagrams illustrate key workflows for optimizing the detection of this compound.
References
Preventing ion suppression of Desalkylgidazepam with a deuterated internal standard
Welcome to the technical support center for the analysis of Desalkylgidazepam. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimentation, with a focus on preventing ion suppression using a deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of Desalkylgidazepam?
A1: Ion suppression is a matrix effect that occurs during liquid chromatography-mass spectrometry (LC-MS/MS) analysis. It is a reduction in the ionization efficiency of the target analyte, in this case, Desalkylgidazepam, caused by co-eluting components from the sample matrix (e.g., plasma, urine).[1][2] This suppression of the analyte's signal can lead to inaccurate and unreliable quantitative results, including underestimation of the analyte concentration. Given that bioanalytical methods often involve complex biological matrices, ion suppression is a significant concern that can compromise the integrity of experimental data.
Q2: How does a deuterated internal standard, such as Desalkylgidazepam-d5, help in preventing ion suppression?
A2: A deuterated internal standard (IS), like this compound, is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium atoms. This results in a compound that is chemically and physically very similar to the analyte but has a different mass.[3]
While a deuterated IS does not prevent the physical phenomenon of ion suppression, it serves as a crucial tool to compensate for its effects.[3] Since the analyte and the deuterated IS co-elute and have nearly identical ionization efficiencies, any ion suppression affecting the analyte will also affect the deuterated IS to a similar degree. By calculating the ratio of the analyte's signal to the internal standard's signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[3]
Q3: What are the key indicators of ion suppression in my Desalkylgidazepam analysis?
A3: Several indicators may suggest the presence of ion suppression in your analysis:
-
Poor reproducibility of results: Inconsistent quantification of the same sample across different runs.
-
Low signal intensity: The signal for Desalkylgidazepam is significantly lower than expected, especially in matrix samples compared to pure solvent standards.
-
Non-linear calibration curves: The calibration curve deviates from linearity, particularly at higher concentrations.
-
Inconsistent internal standard response: A significant and variable decrease in the signal of the deuterated internal standard across different matrix samples.
A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of Desalkylgidazepam solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.
Troubleshooting Guide: Ion Suppression in Desalkylgidazepam Analysis
This guide provides a step-by-step approach to troubleshoot and mitigate ion suppression issues during the LC-MS/MS analysis of Desalkylgidazepam.
Step 1: Confirm the Presence of Ion Suppression
-
Action: Perform a post-column infusion experiment as described in FAQ 3.
-
Expected Outcome: Identification of the retention time window(s) where ion suppression occurs.
Step 2: Optimize Chromatographic Separation
-
Action: Modify the LC method to separate Desalkylgidazepam from the interfering matrix components.
-
Change the gradient: A shallower gradient can improve the resolution between peaks.
-
Use a different column: A column with a different stationary phase chemistry (e.g., biphenyl instead of C18) can alter selectivity.
-
Adjust the mobile phase: Modifying the pH or the organic solvent (e.g., methanol vs. acetonitrile) can change the elution profile of both the analyte and interfering compounds.[4]
-
-
Expected Outcome: The Desalkylgidazepam peak elutes in a region with minimal or no ion suppression.
Step 3: Enhance Sample Preparation
-
Action: Improve the clean-up of your sample to remove matrix components before LC-MS/MS analysis.
-
Solid-Phase Extraction (SPE): This is generally more effective at removing interfering components than simple protein precipitation.
-
Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract Desalkylgidazepam while leaving behind many matrix components.
-
-
Expected Outcome: A cleaner sample extract with fewer co-eluting interferences, leading to reduced ion suppression.
Step 4: Utilize a Deuterated Internal Standard (this compound)
-
Action: Incorporate this compound into your analytical workflow. Add a known concentration of the deuterated IS to all samples, calibrators, and quality controls before sample preparation.
-
Expected Outcome: The ratio of the Desalkylgidazepam peak area to the this compound peak area will remain consistent even in the presence of some ion suppression, allowing for accurate quantification.
The logical workflow for troubleshooting ion suppression is illustrated in the diagram below.
Caption: A flowchart outlining the systematic approach to identifying and mitigating ion suppression.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect and Ion Suppression
This protocol is adapted from a validation study for designer benzodiazepines and can be applied to assess ion suppression for Desalkylgidazepam.[2]
-
Preparation of Solutions:
-
Prepare a stock solution of Desalkylgidazepam and this compound in methanol.
-
Prepare two sets of samples (Set A and Set B) at three different concentration levels (low, medium, and high).
-
-
Sample Preparation:
-
Set A (Analyte in Mobile Phase): Spike the Desalkylgidazepam and this compound working solutions into the initial mobile phase.
-
Set B (Analyte in Matrix): Extract blank biological matrix (e.g., whole blood) using your established sample preparation method (e.g., protein precipitation or SPE). Spike the Desalkylgidazepam and this compound working solutions into the final extracted blank matrix.
-
-
LC-MS/MS Analysis:
-
Analyze both sets of samples using the developed LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
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A value > 100% indicates ion enhancement.
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Calculate the Internal Standard-Normalized Matrix Effect (IS-Normalized ME) by comparing the peak area ratios of the analyte to the internal standard in both sets.
-
Quantitative Data
The following table summarizes representative data on matrix effects for a panel of designer benzodiazepines, which are structurally related to Desalkylgidazepam. This data illustrates the common occurrence and variability of ion suppression and enhancement in the absence of a co-eluting deuterated internal standard.
Table 1: Matrix Effect in the Analysis of Designer Benzodiazepines in Whole Blood [2]
| Compound | Matrix Effect (%) |
| 3-Hydroxyphenazepam | -16 |
| Clobazam | 33 |
| Clonazolam | -52 |
| Delorazepam | -21 |
| Deschloroetizolam | -13 |
| Diclazepam | -14 |
| Flualprazolam | -18 |
| Flubromazepam | 25 |
| Flubromazolam | -17 |
| Flunitrazolam | -20 |
| Meclonazepam | -43 |
| Nifoxipam | -24 |
| Pyrazolam | 20 |
A negative value indicates ion suppression, while a positive value indicates ion enhancement.
When a deuterated internal standard is used, the goal is for the IS-normalized matrix effect to be close to 100%, with a low coefficient of variation (CV) across different lots of the biological matrix, demonstrating that the internal standard effectively compensates for the observed ion suppression or enhancement.
Signaling and Metabolic Pathways
Desalkylgidazepam is an active metabolite of the prodrug Gidazepam.[5] The metabolic conversion primarily involves N-dealkylation.
Caption: The metabolic conversion of Gidazepam to its active metabolite, Desalkylgidazepam.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. Monographs [cfsre.org]
Technical Support Center: Analysis of Desalkylgidazepam in Complex Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Desalkylgidazepam from complex biological matrices.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and analysis of Desalkylgidazepam.
Issue 1: Low Recovery of Desalkylgidazepam Using Solid-Phase Extraction (SPE)
Q: My recovery of Desalkylgidazepam from plasma/urine using a nonpolar SPE cartridge (e.g., C18) is consistently low. What are the potential causes and solutions?
A: Low recovery in SPE can stem from several factors throughout the extraction process. Here is a step-by-step guide to troubleshoot this issue:
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Inadequate Cartridge Conditioning: The stationary phase of the SPE cartridge must be properly solvated to ensure efficient interaction with the analyte.
-
Solution: Ensure the cartridge is conditioned sequentially with a strong solvent (e.g., methanol or isopropanol) to activate the sorbent, followed by an equilibration step with a solution that mimics the sample's mobile phase (e.g., pH-adjusted water or buffer). Do not let the cartridge dry out between these steps or before loading the sample.[1]
-
-
Incorrect Sample pH: The pH of the sample dictates the ionization state of Desalkylgidazepam, which in turn affects its retention on the SPE sorbent.
-
Solution: Adjust the pH of the sample to be at least 2 pH units above the pKa of Desalkylgidazepam to ensure it is in its neutral, less polar form, which will enhance its retention on a nonpolar sorbent like C18.[2]
-
-
Suboptimal Wash Solvent: The wash solvent should be strong enough to remove interferences without eluting the analyte of interest.
-
Solution: If Desalkylgidazepam is being lost during the wash step, the organic content of the wash solvent may be too high. Try decreasing the percentage of organic solvent (e.g., methanol or acetonitrile) in the wash solution. A stepwise increase in organic solvent strength during the wash can help remove interferences of varying polarities.[3][4]
-
-
Inefficient Elution: The elution solvent may not be strong enough to desorb Desalkylgidazepam from the SPE sorbent.
-
Solution: Increase the strength of the elution solvent. This can be achieved by increasing the proportion of the organic solvent or by adding a modifier like ammonia or formic acid to the elution solvent, depending on the nature of the sorbent and the analyte. For basic compounds like benzodiazepines, a small amount of a basic modifier in the elution solvent can significantly improve recovery.
-
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge will result in the analyte passing through without being retained.
-
Solution: Reduce the sample volume or use a cartridge with a larger sorbent mass. You can also dilute the sample in a weaker solvent before loading to improve binding.[1]
-
Issue 2: High Matrix Effects Leading to Inaccurate Quantification
Q: I am observing significant ion suppression/enhancement for Desalkylgidazepam in my LC-MS/MS analysis of blood samples. How can I mitigate these matrix effects?
A: Matrix effects are a common challenge in bioanalysis and can lead to inaccurate quantification.[5][6][7][8][9] Here are some strategies to minimize their impact:
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis.
-
Supported Liquid Extraction (SLE): SLE is effective at removing phospholipids and proteins from blood samples, which are common sources of matrix effects.[10]
-
Solid-Phase Extraction (SPE): A well-optimized SPE protocol with appropriate wash steps can provide very clean extracts.[4] Mixed-mode SPE, which utilizes both nonpolar and ion-exchange interactions, can offer superior cleanup for complex matrices.[3]
-
Liquid-Liquid Extraction (LLE): LLE can be optimized by carefully selecting the extraction solvent and adjusting the pH of the aqueous phase to selectively extract Desalkylgidazepam while leaving many matrix components behind.
-
-
Improve Chromatographic Separation: Ensure that Desalkylgidazepam is chromatographically resolved from co-eluting matrix components.
-
Solution: Modify the LC gradient, change the mobile phase composition, or try a different column chemistry (e.g., a phenyl-hexyl column instead of a C18). A longer run time with a shallower gradient can improve resolution.[11]
-
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for Desalkylgidazepam is the most effective way to compensate for matrix effects. The SIL internal standard will experience the same ion suppression or enhancement as the analyte, leading to an accurate ratio and reliable quantification.
-
Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes be effective if the analyte concentration is high enough. Diluting the sample reduces the concentration of matrix components, thereby lessening their impact on ionization.[12]
Issue 3: Poor Reproducibility in Liquid-Liquid Extraction (LLE)
Q: My LLE recovery for Desalkylgidazepam is inconsistent between samples. What could be causing this variability?
A: Poor reproducibility in LLE can arise from several factors related to the manual nature of the technique.
-
Inconsistent pH Adjustment: Small variations in the pH of the aqueous phase can significantly impact the extraction efficiency.
-
Solution: Use a calibrated pH meter and ensure thorough mixing after adding the buffer or acid/base to each sample.
-
-
Variable Extraction Time and Mixing: The duration and vigor of mixing affect the partitioning of the analyte into the organic phase.
-
Solution: Standardize the mixing time and method (e.g., using a mechanical shaker at a fixed speed) for all samples.
-
-
Emulsion Formation: Emulsions at the interface of the aqueous and organic layers can trap the analyte and make phase separation difficult and inconsistent.
-
Solution: To break emulsions, you can try centrifugation, adding salt to the aqueous phase, or gentle stirring with a glass rod. Using a different extraction solvent or a mixture of solvents might also prevent emulsion formation.[13]
-
-
Incomplete Phase Separation: Incomplete separation of the two phases before aspirating the organic layer will lead to variable recovery.
-
Solution: Allow sufficient time for the phases to separate completely. Centrifugation can aid in achieving a clean separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for Desalkylgidazepam from whole blood?
A1: The "best" method depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and available equipment.
-
Supported Liquid Extraction (SLE): Often provides high recovery and clean extracts with good reproducibility and is amenable to automation.[10]
-
Solid-Phase Extraction (SPE): Can provide the cleanest extracts, especially when using mixed-mode sorbents, which is crucial for minimizing matrix effects in sensitive LC-MS/MS assays.[14]
-
Liquid-Liquid Extraction (LLE): A classic and cost-effective technique that can yield good recovery if optimized properly, but it is more labor-intensive and prone to issues like emulsion formation.
Q2: How does pH affect the extraction of Desalkylgidazepam?
A2: The pH of the sample is a critical parameter. Desalkylgidazepam is a weakly basic compound. To efficiently extract it from an aqueous matrix into an organic solvent (LLE) or onto a nonpolar sorbent (SPE), the pH of the sample should be adjusted to be at least 2 units above its pKa. This ensures the molecule is in its neutral, more hydrophobic form. Conversely, for extraction onto a cation-exchange sorbent, the pH should be adjusted to be below the pKa to ensure the molecule is protonated (positively charged).[2]
Q3: What are the recommended storage conditions for biological samples containing Desalkylgidazepam?
A3: To ensure the stability of Desalkylgidazepam in biological matrices, samples should be stored at low temperatures. For long-term storage, -20°C or, ideally, -80°C is recommended to prevent degradation.[15][16][17] Repeated freeze-thaw cycles should be avoided as they can lead to analyte degradation.[17]
Q4: Can I use a "dilute-and-shoot" method for Desalkylgidazepam analysis?
A4: A "dilute-and-shoot" approach, where the biological sample is simply diluted with a solvent before injection into the LC-MS/MS system, can be a very fast and simple sample preparation technique. However, it is generally only suitable for samples with relatively high concentrations of Desalkylgidazepam. For trace-level analysis, this method often suffers from significant matrix effects and insufficient sensitivity.[12]
Quantitative Data Summary
The following tables summarize recovery data for benzodiazepines, including compounds structurally similar to Desalkylgidazepam, from various biological matrices using different extraction techniques. This data can be used as a reference for expected performance and for method selection.
Table 1: Recovery of Benzodiazepines from Urine
| Extraction Method | Analyte(s) | Recovery (%) | Reference |
| SPE (Molecularly Imprinted Polymer) | Diazepam and metabolites | 89.0 - 93.9 | [18] |
| LLE with Low-Temperature Partitioning | Various Benzodiazepines | 72.4 - 100.4 | [10] |
| Dispersive Liquid-Liquid Microextraction | Nitrazepam | 87.0 - 91.0 | [10] |
| SPE (C18) | Diazepam | Efficient removal | [19] |
Table 2: Recovery of Benzodiazepines from Blood/Plasma
| Extraction Method | Analyte(s) | Recovery (%) | Reference |
| LLE | Diazepam | >80 | [20] |
| LLE | Various Benzodiazepines | 96.5 - 107.5 | [21] |
| QuEChERS | 6 Benzodiazepines | 70.3 - 85.3 | [22] |
| LLE (ethyl acetate:n-hexane) | Diazepam | High | [23] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Desalkylgidazepam from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add an internal standard.
-
Add 1 mL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0) and vortex.
-
Centrifuge at 3000 rpm for 10 minutes to precipitate proteins. Use the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 100 mg, 3 mL).
-
Wash the cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 3 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove less polar interferences.
-
-
Drying:
-
Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.
-
-
Elution:
-
Elute Desalkylgidazepam with 2 x 1 mL of a suitable elution solvent (e.g., methanol or a mixture of dichloromethane and isopropanol with a small percentage of ammonium hydroxide).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of Desalkylgidazepam from Urine
-
Sample Preparation:
-
To 1 mL of urine in a glass tube, add an internal standard.
-
Add 1 mL of a suitable buffer (e.g., carbonate buffer, pH 9.5) and vortex.
-
-
Extraction:
-
Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of n-hexane and ethyl acetate).
-
Vortex or mechanically shake for 10-15 minutes.
-
-
Phase Separation:
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for Desalkylgidazepam.
Caption: Troubleshooting guide for Liquid-Liquid Extraction (LLE).
References
- 1. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability of benzodiazepines in whole blood samples stored at varying temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Stability of diazepam in blood samples at different storage conditions and in the presence of alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of drug extraction procedures from urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2024.sci-hub.ru [2024.sci-hub.ru]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Addressing isotopic exchange issues with Desalkylgidazepam-d5
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Desalkylgidazepam-d5 as an internal standard. The primary focus is to address and mitigate issues related to isotopic exchange, ensuring data accuracy and integrity in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a deuterated form of Desalkylgidazepam, which is a metabolite of the benzodiazepine prodrug, gidazepam.[1][2] It is intended for use as an internal standard for the quantification of Desalkylgidazepam in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] As a Certified Reference Material (CRM), it provides a high level of accuracy and traceability for analytical measurements.[3]
Q2: What is isotopic exchange and why is it a concern for my experiments?
A2: Isotopic exchange is a process where an isotope in a labeled compound (in this case, deuterium in this compound) is replaced by another isotope from the surrounding environment (typically protium, or hydrogen, from solvents).[4][5] This process, also known as back-exchange, is a significant concern because it alters the mass of the internal standard.[6][7] Loss of deuterium compromises the accuracy of quantitative results, as the standard's concentration can be underestimated, leading to an overestimation of the analyte concentration.[7]
Q3: How susceptible is this compound to isotopic exchange?
A3: The five deuterium atoms in this compound are located on the phenyl (aromatic) ring.[1][3] Deuterium labels on aromatic rings are generally more stable and less likely to exchange than those on heteroatoms (like oxygen or nitrogen) or carbons adjacent to carbonyl groups.[5] However, they are not completely immune. Exposure to harsh conditions, particularly strong acids or bases, can facilitate this exchange.[4][8]
Q4: What specific experimental conditions can promote isotopic exchange?
A4: Several factors can increase the rate of isotopic exchange. The most critical are pH, temperature, and the duration of exposure. Both highly acidic and highly basic solutions can catalyze the exchange process.[4][8] Elevated temperatures and prolonged sample processing or analysis times also increase the likelihood and extent of back-exchange.[6][9][10] Furthermore, the use of protic solvents (e.g., water, methanol) in the mobile phase is inherent to reversed-phase LC-MS and provides a source of protons for exchange.
Q5: How can I detect if isotopic exchange is occurring with my this compound standard?
A5: Isotopic exchange can be detected by closely monitoring the mass spectrum of your internal standard. Look for a shift in the isotopic distribution. Instead of a single peak for the d5-labeled compound, you may see the emergence of peaks corresponding to d4, d3, d2, etc., as deuterium atoms are sequentially replaced by hydrogen. You might also observe an unexpected increase in the signal of the unlabeled (d0) analyte, which could be a result of complete back-exchange from the internal standard.[7]
Q6: What are the recommended storage and handling procedures for this compound?
A6: To ensure its stability, this compound should be stored at -20°C.[3] It is typically supplied as a solution in methanol.[3] Long-term stability studies on other benzodiazepines have shown that storage at low temperatures is crucial, with some compounds showing significant degradation at room temperature.[11] It is advisable to minimize freeze-thaw cycles. For daily use, prepare working solutions and store them under the same recommended conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Desalkylgidazepam using its deuterated internal standard.
Problem: Inaccurate or Non-Reproducible Quantification
Inaccurate or variable results are often the first sign of an underlying issue with the internal standard's stability.
Logical Flow for Troubleshooting Quantification Issues
Caption: Troubleshooting workflow for quantification issues.
Possible Cause 1: Isotopic Back-Exchange
-
Symptoms: Drifting calibration curve, poor precision in quality controls, appearance of d4, d3, etc. peaks in the internal standard's mass spectrum.
-
Solution: The primary strategy is to minimize the rate of the exchange reaction. Several factors influence this rate.[6] Implement the "Recommended LC-MS/MS Analysis Conditions" (Protocol 1) below. The key is to keep samples cold and minimize the time they spend in protic, aqueous environments, especially at non-neutral pH.[9][10]
| Factor | Impact on Exchange Rate | Recommendation |
| pH | High and low pH values catalyze exchange.[4] | Maintain sample pH as close to neutral as possible. If acidic pH is required for chromatography, use the highest pH that provides good peak shape and keep analysis times short. |
| Temperature | Higher temperatures increase the reaction rate. | Use a cooled autosampler (e.g., 4°C).[9] Perform sample preparation on ice. |
| Time | Longer exposure increases the extent of exchange. | Minimize the time between sample preparation and injection. Use shorter LC gradients where possible without sacrificing resolution.[6] |
| Solvent | Protic solvents (H₂O, MeOH) provide the protons for exchange. | While unavoidable in RP-LC, minimize the time the sample spends in the aqueous mobile phase before injection. |
Table 1: Factors Influencing Isotopic Exchange Rate and Mitigation Strategies.
Possible Cause 2: Chemical Degradation
-
Symptoms: Loss of signal for both the analyte and the internal standard over time, appearance of new, unexpected peaks in the chromatogram. Benzodiazepines are known to be susceptible to hydrolysis under acidic conditions, which cleaves the diazepine ring.[12][13][14][15]
-
Solution: The stability of Desalkylgidazepam can be matrix-dependent. If you suspect degradation, perform a stability test as outlined in Protocol 2. Ensure the pH of your final sample extract is within a stable range for benzodiazepines (typically avoiding strong acids).
Factors Leading to Isotopic Exchange
References
- 1. This compound | CAS 1782531-89-8 | Cayman Chemical | Biomol.com [biomol.com]
- 2. cfsre.org [cfsre.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability studies of clonazepam, diazepam, haloperidol, and doxepin with diverse polarities in an acidic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (III) [jstage.jst.go.jp]
- 14. Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II) [jstage.jst.go.jp]
- 15. researchgate.net [researchgate.net]
Minimizing contamination in low-level Desalkylgidazepam quantification
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing contamination during the low-level quantification of desalkylgidazepam using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is desalkylgidazepam and why is its low-level quantification challenging?
A1: Desalkylgidazepam, also known as bromonordiazepam, is a novel designer benzodiazepine and a metabolite of gidazepam.[1][2] Low-level quantification is challenging due to its potent nature, requiring highly sensitive analytical methods.[3] At low concentrations, the analyte signal can be easily obscured by background noise and contamination, making accurate and precise measurement difficult.
Q2: What are the most common sources of contamination in LC-MS/MS analysis?
A2: Contamination can be introduced at various stages of the analytical process. Common sources include:
-
Solvents and Reagents: Using non-LC/MS grade solvents can introduce a variety of contaminants.[4] Mobile phases, especially aqueous ones, can support bacterial or algal growth if stored for too long.[4] Additives like formic or acetic acid can contain metal ions.[5]
-
Lab Environment: The laboratory itself can be a source of contamination.[3][6] Airborne particles, dust, and residues from cleaning agents can settle on surfaces and equipment.[3][6] Handling of high-concentration drug standards can lead to their dispersal in the lab environment.[3][6]
-
Sample Handling and Preparation: Contaminants can be introduced from collection tubes, pipette tips, vials, and caps. Plasticizers (e.g., phthalates) and slip agents (e.g., oleamide) are common leachables from plasticware. Using detergents to wash lab ware can leave residues.[4]
-
LC-MS/MS System: The instrument itself can be a major source of contamination. This includes carryover from previous injections, contaminated solvents, dirty injector needles or valves, and buildup in the ion source.[7][8]
Q3: What is the difference between background contamination and sample carryover?
A3: Background contamination is the presence of interfering signals from sources other than a previous sample injection, such as contaminated solvents or a dirty lab environment.[7] These signals are typically present even when running a blank solvent gradient without an injection. Carryover is the appearance of an analyte in a sample that originates from a preceding, more concentrated sample.[8][9] It is crucial to distinguish between the two to apply the correct remedy.[7]
Q4: How can I prevent contamination before it happens?
A4: Proactive prevention is key. Best practices include:
-
Use High-Purity Consumables: Always use LC/MS-grade solvents, reagents, and single-use ampules where possible.[4]
-
Maintain a Clean Environment: Prepare mobile phases and samples in a clean area, away from where high-concentration standards are handled.[4] Regular cleaning of laboratory surfaces is recommended.[3]
-
Proper Solvent Handling: Prepare fresh aqueous mobile phases weekly and add a small percentage of organic solvent (e.g., 5%) to inhibit microbial growth.[4] Never top off solvent bottles.[4]
-
Wear Gloves: Always wear appropriate gloves to prevent the introduction of contaminants like keratins from skin.[2]
-
Optimize Sample Preparation: Incorporate sample cleanup steps like solid-phase extraction (SPE) to remove matrix interferences and contaminants.[4]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: I see a peak corresponding to desalkylgidazepam in my blank injection.
Q: How do I determine if this peak is from carryover or background contamination? A: First, distinguish between carryover and contamination.[7]
-
Run a "No Injection" Blank: Run your standard LC gradient without injecting anything. If the peak is still present, the source is likely background contamination from your mobile phase, solvent lines, or the mass spectrometer itself.[1]
-
Run a "Solvent Injection" Blank: Inject a sample of clean, fresh solvent (the same solvent your samples are dissolved in). If the peak appears here but not in the "no injection" blank, the contamination might be in your solvent, vials, or autosampler wash solution.[1]
-
Assess Carryover: If the peak only appears after injecting a high-concentration sample, it is likely carryover.[9] The peak area should decrease with subsequent blank injections.
Q: I've identified the issue as carryover. What should I do? A: Carryover often results from the analyte "sticking" to parts of the LC system.[9]
-
Improve Needle Wash: Ensure your autosampler's needle wash protocol is effective. Use a strong solvent in which desalkylgidazepam is highly soluble for the wash step. Consider both an inside and outside needle wash.
-
Check for Worn Parts: Inspect the injection valve rotor seal for scratches or wear, as these can trap and later release the analyte.[7]
-
Optimize Chromatography: A column that is not properly cleaned can be a source of carryover.[5] Ensure your column wash is adequate between runs.
-
Run Blank Injections: After analyzing a high-concentration sample, run one or more blank injections to wash the system before the next low-level sample.[9]
Issue 2: My baseline is noisy and I'm seeing many non-specific peaks.
Q: What are the likely causes of high background noise? A: High background noise can obscure your low-level analyte signal.[10]
-
Contaminated Solvents: This is a primary suspect. Use only high-purity, LC/MS-grade solvents and additives.[4][5] Prepare mobile phases fresh.[4]
-
Dirty Ion Source: The ESI source is prone to contamination buildup from non-volatile components in samples and mobile phases.[8] This can lead to a suppressed signal and increased noise.
-
Environmental Contamination: Volatile compounds in the lab air can be drawn into the mass spectrometer.[5] Ensure there are no open containers of volatile chemicals nearby.
Q: How can I systematically identify and eliminate the source of the noise? A:
-
Isolate the MS: Turn off the LC flow to the mass spectrometer. If the noise disappears, the source is from the LC system (solvents, pump, tubing).[1]
-
Check Solvents: If the noise is from the LC, use a syringe to infuse each mobile phase component directly into the MS. This will help identify which solvent or additive is contaminated.[1]
-
Clean the System: If the source is determined to be the instrument, a systematic cleaning is required. This may include flushing the LC system with strong solvents and cleaning the MS ion source components.[5][8]
Data Presentation
Table 1: Common Laboratory Contaminants and Their Mass Signatures
| Contaminant Class | Common Examples | Common m/z Values (Adducts) | Potential Source |
| Plasticizers | Phthalates (e.g., DEP, DBP) | 223.1 [M+H]+, 391.2 [M+H]+ | Vials, caps, tubing, solvent bottles |
| Slip Agents | Oleamide, Erucamide | 282.3 [M+H]+, 338.4 [M+H]+ | Plasticware (e.g., pipette tips, vials) |
| Detergents | Polyethylene glycols (PEGs) | Repeating units of 44 Da (e.g., 45.03 [M+H]+, 89.06 [M+H]+...) | Improperly rinsed glassware |
| Solvent Additives | Trifluoroacetic acid (TFA) clusters | Repeating patterns of 114 Da or 136 Da (TFA-Na) | Mobile phase from other analyses |
| Personal Care | N-butylbenzenesulfonamide | 214.1 [M+H]+ | Lotions, creams |
Table 2: Representative LC-MS/MS Parameters for Desalkylgidazepam Quantification
| Parameter | Setting | Rationale |
| Parent Ion (Q1) | m/z 315.0 | Corresponds to the [M+H]+ for Desalkylgidazepam (C₁₅H₁₁BrN₂O).[2] |
| Quantifier Ion (Q3) | To be determined empirically | Typically the most intense, stable product ion. |
| Qualifier Ion (Q3) | To be determined empirically | A second, specific product ion to confirm identity. |
| Declustering Potential (DP) | 50 - 100 V (Optimize) | Prevents premature fragmentation in the source. |
| Collision Energy (CE) | 20 - 40 eV (Optimize) | Optimized to produce stable and intense quantifier/qualifier ions. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Benzodiazepines ionize well in positive ESI mode.[8] |
Note: Specific MRM transitions (product ions) and instrument voltages should be optimized in your laboratory by infusing a pure standard of desalkylgidazepam.
Experimental Protocols
Protocol 1: Systematic Cleaning Protocol for Contamination Removal
This protocol outlines a general procedure for cleaning an LC-MS/MS system suspected of contamination.
-
Initial Flush (Aqueous Path):
-
Replace mobile phases with fresh, LC/MS-grade solvents.
-
Disconnect the column.
-
Flush the system (flow path from pumps to detector) with 50:50 Isopropanol:Water for at least 1 hour at a low flow rate.
-
-
Organic Path Flush:
-
Flush the entire system with 100% Isopropanol for 30 minutes.
-
Follow with a 30-minute flush using 100% Acetonitrile.
-
-
Injector and Loop Cleaning:
-
Run a high-volume injection of a strong wash solvent (e.g., 50:50:50 Acetonitrile:Isopropanol:Water) multiple times to clean the sample loop and needle.
-
-
Ion Source Cleaning:
-
Follow manufacturer-specific instructions for venting the instrument and cleaning the ion source.
-
Carefully remove and sonicate the ESI probe, capillary, and cone in a sequence of water, methanol, and isopropanol.[8] Ensure all parts are completely dry before reassembly.
-
-
System Re-equilibration:
-
Reconnect the column (or a new one if the column is suspected to be the source).
-
Equilibrate the system with your initial mobile phase conditions until a stable, low baseline is achieved.
-
-
Verification:
-
Run a series of solvent blanks to confirm that the background noise and contaminant peaks have been eliminated.
-
Protocol 2: System Blank and Carryover Evaluation
This protocol is designed to be run before a low-level quantification batch to ensure system cleanliness.
-
Equilibrate System: Equilibrate the LC-MS/MS system with the analytical mobile phase until a stable baseline is achieved.
-
Blank Injection Series:
-
Perform three consecutive injections of the mobile phase (or reconstitution solvent) from a clean vial.
-
Process the data using the method for desalkylgidazepam.
-
-
Acceptance Criteria:
-
No peak should be detected at the retention time of desalkylgidazepam with a signal-to-noise ratio > 3.
-
The baseline should be free of significant interfering peaks.
-
-
Carryover Check (if applicable):
-
Inject the highest concentration calibrator.
-
Immediately follow with three blank injections.
-
The peak area for desalkylgidazepam in the first blank should be less than 0.1% of the area of the high calibrator (or a lab-defined acceptance limit). The subsequent blanks should show no detectable peak.
-
Visualizations
Caption: Overview of common contamination pathways in a laboratory setting.
Caption: A preventative workflow to minimize contamination during analysis.
Caption: A logical decision tree for diagnosing contamination sources.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. cfsre.org [cfsre.org]
- 3. Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sciex.com [sciex.com]
- 9. spectralabsci.com [spectralabsci.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Desalkylgidazepam using Desalkylgidazepam-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Desalkylgidazepam-d5 as an internal standard to enhance the detection sensitivity of Desalkylgidazepam in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in experimental settings?
A1: this compound is intended for use as an internal standard (IS) for the quantification of Desalkylgidazepam by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its deuterated form ensures that it co-elutes with the analyte of interest, Desalkylgidazepam, but is distinguishable by its mass, making it an ideal tool for isotope dilution mass spectrometry.
Q2: Why is an internal standard like this compound necessary for accurate quantification?
A2: The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting variations that can occur during sample preparation and analysis.[3] These variations may include extraction inconsistencies, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[3][4] By adding a known amount of the internal standard to each sample, the ratio of the analyte's signal to the internal standard's signal can be used for accurate quantification, significantly improving the precision and accuracy of the results.
Q3: What are the key properties of this compound?
A3: this compound, also known as Bromonordiazepam-d5, is a deuterated analog of Desalkylgidazepam.[1][5] Key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₅H₆D₅BrN₂O |
| Molecular Weight | 320.2 g/mol |
| Purity | Typically >99% deuterated forms (d1-d5) |
| Applications | Internal standard for GC-MS and LC-MS analysis |
Data sourced from multiple chemical suppliers.
Q4: In which biological matrices has the analysis of Desalkylgidazepam been reported?
A4: Desalkylgidazepam has been detected and quantified in various biological matrices, primarily in the context of forensic toxicology. These include blood (postmortem and antemortem), urine, and liver homogenate.[3][6]
Troubleshooting Guide
This guide addresses common issues that may arise during the analysis of Desalkylgidazepam using this compound as an internal standard.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation or contamination- Inappropriate mobile phase pH- Sample solvent mismatch with mobile phase | - Replace or flush the analytical column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Reconstitute the final extract in a solvent similar in composition to the initial mobile phase. |
| Low Signal Intensity for Analyte and/or Internal Standard | - Inefficient extraction- Ion suppression due to matrix effects- Instrument sensitivity issues | - Optimize the sample preparation method (e.g., try a different extraction technique like SPE or LLE).- Dilute the sample to minimize matrix effects.[6]- Check and clean the mass spectrometer's ion source. |
| Inconsistent Internal Standard Response | - Inaccurate pipetting of the internal standard- Degradation of the internal standard- Variable matrix effects across samples | - Ensure proper calibration and use of volumetric pipettes.- Prepare fresh internal standard working solutions regularly.- Evaluate matrix effects by analyzing post-extraction spiked samples from different sources.[4] |
| High Background Noise | - Contaminated solvents or reagents- Carryover from previous injections- Endogenous interferences from the matrix | - Use high-purity (LC-MS grade) solvents and reagents.- Implement a robust wash cycle between sample injections.- Optimize chromatographic separation to resolve the analyte from interfering peaks. |
| Analyte/Internal Standard Ratio Variability | - Non-linear detector response at high concentrations- Co-eluting isobaric interferences | - Dilute samples to fall within the linear range of the calibration curve.- Optimize MRM transitions and chromatographic separation to ensure specificity. |
Experimental Protocols
Sample Preparation: Protein Precipitation for Blood Samples
This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., whole blood, plasma, or serum).
-
Internal Standard Spiking: Add a specific volume (e.g., 10 µL) of this compound working solution (concentration to be optimized based on expected analyte levels) to each sample, calibrator, and quality control.
-
Precipitation: Add 300 µL of cold acetonitrile to induce protein precipitation.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following are suggested starting parameters that should be optimized for the specific instrument being used.
| Parameter | Suggested Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, then return to initial conditions for re-equilibration. |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical - requires empirical determination)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Desalkylgidazepam | To be determined | To be determined | To be optimized |
| This compound | To be determined | To be determined | To be optimized |
Note: The precursor ion will correspond to the [M+H]⁺ of each compound. Product ions and collision energies must be determined by infusing a standard solution of each compound into the mass spectrometer.
Data Presentation
Table 1: Method Validation Parameters for Benzodiazepine Analysis
The following table summarizes typical validation results for LC-MS/MS methods for the analysis of benzodiazepines in biological matrices. These values serve as a general reference for expected performance.
| Parameter | Typical Range | Acceptance Criteria |
| Linearity (r²) | > 0.99 | ≥ 0.99 |
| Intra-day Precision (%CV) | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | ± 15% | Within ± 15% (± 20% at LLOQ) |
| Extraction Recovery | 60 - 110% | Consistent, precise, and reproducible |
| Matrix Effect | 85 - 115% | IS-normalized matrix factor within acceptable limits |
LLOQ: Lower Limit of Quantification. %CV: Percent Coefficient of Variation. Data compiled from general benzodiazepine validation literature.
Visualizations
References
- 1. itspsolutions.com [itspsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. forensicresources.org [forensicresources.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. sciex.com [sciex.com]
Best practices for handling and storing Desalkylgidazepam-d5 to prevent degradation
This technical support center provides guidance on the best practices for handling and storing Desalkylgidazepam-d5 to ensure its stability and prevent degradation. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: this compound should be stored at -20°C for long-term stability.[1][2][3] For stock solutions, storage at -80°C is recommended for use within 6 months, while storage at -20°C is suitable for use within 1 month.
Q2: In what forms is this compound supplied and how does this affect storage?
A2: this compound is available as a solid or as a solution in methanol (e.g., 100 µg/ml).[1] Both forms should be stored at -20°C.[1][2] For the solid form, ensure the container is tightly sealed and stored in a cool, dry place.[4] For solutions, it is crucial to prevent solvent evaporation and contamination by ensuring the vial is securely capped.
Q3: How long is this compound stable?
A3: When stored correctly at -20°C, this compound is stable for at least 3 to 5 years.[1][2][3] Prepared stock solutions are stable for shorter periods; it is recommended to use them within one month if stored at -20°C or within six months if stored at -80°C.
Q4: Is this compound sensitive to light?
Q5: What solvents are suitable for preparing solutions of this compound?
A5: this compound is slightly soluble in DMF and DMSO.[2][5] It is also commercially available as a solution in methanol.[1] Stock solutions for LC-MS/MS applications are commonly prepared in methanol.[6]
Q6: How should I handle frozen stock solutions of this compound?
A6: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes. Before use, allow the aliquot to equilibrate to room temperature and vortex briefly to ensure homogeneity.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of signal intensity in LC-MS/MS analysis | 1. Degradation of the standard: The compound may have degraded due to improper storage conditions. 2. Solvent evaporation: The concentration of the standard may have changed due to a loose vial cap. 3. Adsorption to container: The compound may have adsorbed to the surface of the storage vial. | 1. Verify storage conditions: Ensure the standard has been consistently stored at -20°C and protected from light. 2. Prepare a fresh working solution: Dilute from a stock solution that has been properly stored. If the issue persists, use a new, unopened standard. 3. Check for solvent evaporation: Visually inspect the volume of the solution and compare it to previous uses. 4. Consider vial material: Use silanized glass or polypropylene vials to minimize adsorption. |
| Appearance of unexpected peaks in chromatogram | 1. Degradation products: The standard may have degraded into other compounds. 2. Contamination: The solvent or handling equipment may be contaminated. | 1. Analyze a fresh standard: Prepare a new solution from an unopened vial to confirm if the peaks are present. 2. Review handling procedures: Ensure clean pipettes, vials, and solvents are used. 3. Investigate potential degradation: If the new standard also shows unexpected peaks, consider the possibility of inherent instability under the analytical conditions. |
| Inconsistent analytical results | 1. Inaccurate concentration: This could be due to solvent evaporation or improper initial weighing of the solid compound. 2. Freeze-thaw cycles: Repeatedly freezing and thawing a stock solution can lead to degradation. | 1. Prepare a new calibration curve: Use a freshly prepared set of standards. 2. Follow best practices for solution preparation: Ensure the solid is fully dissolved and the solution is homogeneous before making dilutions. 3. Aliquot stock solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
| Parameter | Condition | Stability | Reference |
| Long-term Storage (Solid/Solution) | -20°C | ≥ 3 years | [1] |
| Long-term Storage (Solid) | -20°C | ≥ 5 years | [2][3] |
| Stock Solution Storage | -20°C | Use within 1 month | |
| Stock Solution Storage | -80°C | Use within 6 months |
Experimental Protocols
While specific degradation studies for this compound are not publicly available, a general protocol for assessing the stability of a deuterated standard in solution would involve:
-
Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) at a known concentration.
-
Storage Conditions: Aliquots of the stock solution are stored under various conditions (e.g., -20°C, 4°C, room temperature, exposed to light, protected from light).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), an aliquot from each storage condition is analyzed by LC-MS/MS.
-
Data Analysis: The peak area of this compound is compared to the initial time point (T=0) to determine the percentage of degradation. The appearance of new peaks would indicate the formation of degradation products.
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Hypothetical degradation pathways for Desalkylgidazepam.
References
Validation & Comparative
A Comparative Guide to the Analytical Validation of Desalkylgidazepam using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Desalkylgidazepam, a novel psychoactive benzodiazepine, in biological matrices. Particular focus is given to a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Desalkylgidazepam-d5 as an internal standard, alongside a discussion of alternative analytical approaches. This document is intended to serve as a practical resource for researchers and professionals in the fields of forensic toxicology, clinical chemistry, and pharmaceutical drug development.
Introduction to Desalkylgidazepam Analysis
Desalkylgidazepam, also known as bromonordiazepam, is a metabolite of gidazepam and has emerged as a designer benzodiazepine on the illicit drug market.[1] Its increasing prevalence necessitates robust and reliable analytical methods for its detection and quantification in biological specimens, crucial for both clinical and forensic investigations. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry, as it compensates for matrix effects and variations in sample processing, thereby improving accuracy and precision.
Validated Analytical Method: LC-MS/MS with this compound
While a specific, complete validation report for an LC-MS/MS method for Desalkylgidazepam using this compound is not publicly available in a single comprehensive document, this guide synthesizes information from established methodologies for benzodiazepine analysis to present a representative, state-of-the-art protocol. The following sections detail the experimental protocol and validation parameters based on best practices and published data for similar analytes.
Experimental Protocol
A typical workflow for the analysis of Desalkylgidazepam in a whole blood sample using this compound as an internal standard is depicted below.
Caption: Workflow for Desalkylgidazepam quantification.
Detailed Methodology:
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 0.5 mL of whole blood, add the internal standard this compound.
-
Perform a liquid-liquid extraction, for example with ethyl acetate, to isolate the analyte and internal standard from the biological matrix.[2]
-
The organic layer is separated and evaporated to dryness.
-
The residue is then reconstituted in a suitable mobile phase for injection into the LC-MS/MS system.[3]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): A reversed-phase C18 column is typically used for the chromatographic separation of benzodiazepines.[2] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is commonly employed.[4]
-
Mass Spectrometry (MS): Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Desalkylgidazepam and this compound are monitored.
-
Method Validation Parameters
The following table summarizes the typical validation parameters for a quantitative LC-MS/MS method for benzodiazepines, adapted for Desalkylgidazepam.
| Validation Parameter | Typical Performance Characteristics |
| Linearity | A linear range of 1 to 500 ng/mL is often established for benzodiazepines in blood, with a correlation coefficient (r²) > 0.99.[5] |
| Accuracy | Within ±15% of the nominal concentration.[5] |
| Precision | Intra- and inter-day precision with a coefficient of variation (CV) of <15%.[5] |
| Limit of Detection (LOD) | Typically in the low ng/mL range (e.g., 1-5 ng/mL).[5] |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (e.g., 5-10 ng/mL).[5] |
| Matrix Effect | The use of a deuterated internal standard like this compound is crucial to compensate for ion suppression or enhancement from the biological matrix. |
| Recovery | Extraction recovery for benzodiazepines using LLE is generally high, often exceeding 80%. |
Alternative Analytical Methods
While LC-MS/MS with a deuterated internal standard is the preferred method for quantification, other techniques can be employed for the analysis of Desalkylgidazepam.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established technique for the analysis of benzodiazepines. However, it often requires a derivatization step to improve the thermal stability and chromatographic properties of the analytes.[6]
Immunoassays
Immunoassays are commonly used for initial screening of benzodiazepines in urine. They are rapid and cost-effective but may lack the specificity to distinguish between different benzodiazepines and are generally considered qualitative or semi-quantitative.[6] Confirmation of positive results by a more specific method like LC-MS/MS is essential.
Standard Addition Method
A standard addition method has been validated for the quantification of Desalkylgidazepam in blood.[1] This method can be used when a deuterated internal standard is not available. It involves adding known amounts of a certified reference standard to aliquots of the sample to create a calibration curve within the sample matrix, thereby compensating for matrix effects.
Comparison of Analytical Methods
The following table provides a comparative overview of the different analytical methods for Desalkylgidazepam.
| Feature | LC-MS/MS with Deuterated IS | GC-MS | Immunoassay | Standard Addition Method |
| Specificity | Very High | High | Moderate | High |
| Sensitivity | Very High | High | Moderate | High |
| Quantification | Accurate & Precise | Accurate & Precise | Semi-quantitative | Accurate & Precise |
| Sample Throughput | Moderate to High | Moderate | High | Low to Moderate |
| Cost per Sample | High | Moderate | Low | Moderate |
| Expertise Required | High | High | Low | Moderate |
Logical Relationship of Method Selection
The choice of an analytical method depends on the specific requirements of the analysis.
Caption: Decision tree for analytical method selection.
Conclusion
The validation of an analytical method for Desalkylgidazepam using this compound as an internal standard by LC-MS/MS represents the most robust and reliable approach for its accurate quantification in biological samples. This method offers high sensitivity and specificity, effectively mitigating matrix effects through the use of a stable isotope-labeled internal standard. While alternative methods such as GC-MS and the standard addition method can provide quantitative results, and immunoassays are useful for initial screening, the LC-MS/MS method with a deuterated internal standard remains the gold standard for forensic and clinical applications where accuracy and defensibility of results are paramount. Researchers and drug development professionals should consider the specific requirements of their study, including the need for quantitative accuracy, sample throughput, and cost, when selecting the most appropriate analytical methodology.
References
- 1. Desalkylgidazepam blood concentrations in 63 forensic investigation cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. agilent.com [agilent.com]
- 4. forensicresources.org [forensicresources.org]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Benzodiazepine Analysis: Featuring Desalkylgidazepam-d5
For researchers, scientists, and professionals in drug development, the accurate quantification of benzodiazepines is critical. The use of a stable isotope-labeled internal standard is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis to correct for matrix effects and variations in sample preparation, ensuring the reliability of results. This guide provides a comparative overview of Desalkylgidazepam-d5 and other commonly employed deuterated internal standards for benzodiazepine analysis.
The Role of Internal Standards in Benzodiazepine Analysis
Internal standards are essential in analytical chemistry, particularly in complex biological matrices like blood and urine. They are compounds with similar physicochemical properties to the analyte of interest, added in a known quantity to samples before processing. In LC-MS/MS analysis of benzodiazepines, deuterated analogs are the gold standard for internal standards. Their key advantages include:
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Similar Extraction Recovery: They behave almost identically to their non-deuterated counterparts during sample extraction, compensating for any analyte loss.
-
Correction for Matrix Effects: Ion suppression or enhancement in the mass spectrometer, caused by co-eluting matrix components, can significantly impact signal intensity. Deuterated internal standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction.
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Improved Precision and Accuracy: By normalizing the analyte's response to that of the internal standard, variability in injection volume and instrument response is minimized, leading to more precise and accurate quantification.
This compound: An Emerging Internal Standard
This compound is the deuterated form of desalkylgidazepam (also known as bromonordiazepam), a metabolite of the prodrug gidazepam.[1] It is intended for use as an internal standard for the quantification of desalkylgidazepam by gas chromatography (GC) or LC-MS.[1][2] As a Certified Reference Material (CRM), it meets high standards of purity and characterization, making it suitable for quantitative analytical applications.[1]
While specific performance data such as recovery and matrix effect for this compound is not extensively published, its structural similarity to other benzodiazepines suggests it would be a suitable internal standard for the analysis of desalkylgidazepam and structurally related benzodiazepines.
Commonly Used Deuterated Internal Standards for Benzodiazepine Analysis
Several deuterated benzodiazepine analogs are routinely used in toxicology and clinical laboratories. The selection of an appropriate internal standard depends on the specific benzodiazepines being analyzed. Ideally, a stable isotope-labeled analog of each target analyte should be used.
Here is a list of commonly used deuterated internal standards:
-
Diazepam-d5
-
Nordiazepam-d5[3]
-
Oxazepam-d5
-
Temazepam-d5
-
Alprazolam-d5
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Lorazepam-d4
-
Clonazepam-d4[4]
-
7-Aminoflunitrazepam-d7
-
α-Hydroxyalprazolam-d5
Performance Comparison of Internal Standards
The following table summarizes typical performance characteristics for some commonly used deuterated internal standards in benzodiazepine analysis, based on published literature. It is important to note that these values can vary depending on the specific matrix, extraction method, and analytical instrumentation used.
| Internal Standard | Analyte(s) | Typical Recovery (%) | Typical Matrix Effect (%) | Citation(s) |
| Diazepam-d5 | Diazepam, Nordiazepam, Temazepam | 73 - 108 | -52 to +33 | [5][6] |
| Nordiazepam-d5 | Nordiazepam, Oxazepam | 73 - 108 | -52 to +33 | [3][5][6] |
| Oxazepam-d5 | Oxazepam, Lorazepam | 73 - 108 | -52 to +33 | [5][6] |
| Alprazolam-d5 | Alprazolam, α-Hydroxyalprazolam | 73 - 108 | -52 to +33 | [4][5][6] |
| Clonazepam-d4 | Clonazepam, 7-Aminoclonazepam | 73 - 108 | -52 to +33 | [4][5][6] |
Note: Recovery is the percentage of the analyte recovered after the extraction process. Matrix effect is the suppression or enhancement of ionization of an analyte by the presence of co-eluting matrix components. A value close to 100% for recovery and a value close to 0% for matrix effect (or within an acceptable range, e.g., ±20%) is desirable.
Experimental Protocols
A detailed experimental protocol is crucial for reproducible and accurate results. Below is a generalized experimental protocol for the analysis of benzodiazepines in biological matrices using LC-MS/MS with a deuterated internal standard. A specific protocol for a method using this compound is not available in the public domain; however, the following can be adapted.
Experimental Workflow for Benzodiazepine Analysis
References
- 1. caymanchem.com [caymanchem.com]
- 2. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. waters.com [waters.com]
- 5. scispace.com [scispace.com]
- 6. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS/MS and GC-MS Methods for the Quantification of Desalkylgidazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of Desalkylgidazepam. Desalkylgidazepam, also known as bromonordiazepam, is a novel benzodiazepine and an active metabolite of gidazepam.[1] As its presence in forensic and clinical cases increases, robust and reliable quantification methods are crucial. This document outlines the experimental protocols and presents a comparative analysis of the performance of both techniques, drawing on data from studies on similar benzodiazepines where direct comparative data for Desalkylgidazepam is limited.
Comparative Analysis of Quantitative Performance
The selection of an analytical method for Desalkylgidazepam quantification depends on various factors, including required sensitivity, sample throughput, and the specific context of the analysis (e.g., clinical vs. forensic). While direct cross-validation studies for Desalkylgidazepam are not extensively published, data from the analysis of other benzodiazepines, such as nordiazepam, provide valuable insights into the expected performance of LC-MS/MS and GC-MS.[2]
| Parameter | LC-MS/MS | GC-MS | Key Considerations |
| Limit of Detection (LOD) | 0.02 - 0.5 ng/mL | 0.02 - 0.53 ng/mL | Both methods offer comparable and high sensitivity, suitable for detecting low concentrations of Desalkylgidazepam in biological matrices.[3][4] |
| Limit of Quantification (LOQ) | 1 ng/mL | 1 - 2 ng/mL | Both techniques provide low limits of quantification, essential for accurate measurement in clinical and forensic toxicology.[3][4] |
| Linearity (R²) | > 0.99 | > 0.9981 | Excellent linearity is achievable with both methods, ensuring accurate quantification across a range of concentrations.[3][5] |
| Accuracy (% Bias) | ±12% | < 8.5% | Both methods demonstrate high accuracy, with GC-MS showing slightly better performance in some studies.[3][5] |
| Precision (%RSD) | Intra-day: 3-20%Inter-day: 4-21% | Intra-day: < 11.1%Inter-day: < 14.9% | GC-MS has shown slightly better precision in some reported methods for benzodiazepines.[3][4][5] |
| Sample Preparation | Simple protein precipitation or solid-phase extraction. No derivatization required.[2][6] | Requires more extensive liquid-liquid extraction and mandatory derivatization.[5][7][8] | LC-MS/MS offers a significant advantage in terms of simpler and faster sample preparation.[2] |
| Analysis Time | Shorter run times.[2] | Longer run times due to chromatographic separation and derivatization steps. | LC-MS/MS is more suitable for high-throughput analysis. |
| Matrix Effects | Can be significant but can be compensated for with the use of isotopically labeled internal standards.[2] | Generally less susceptible to ion suppression/enhancement compared to ESI-based LC-MS/MS. | Careful method development and the use of appropriate internal standards are crucial for LC-MS/MS. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for both LC-MS/MS and GC-MS based on established methods for benzodiazepine analysis.
LC-MS/MS Method for Desalkylgidazepam Quantification
This protocol is adapted from validated methods for the analysis of benzodiazepines in biological matrices.[3][6]
1. Sample Preparation (Solid-Phase Extraction)
-
To 0.5 mL of the biological sample (e.g., blood, urine), add an internal standard (e.g., Desalkylgidazepam-d5).
-
Perform solid-phase extraction using a C18 cartridge.
-
Wash the cartridge with water and an organic solvent mixture (e.g., 5% methanol in water).
-
Elute the analyte with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
3. Tandem Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ion transitions for Desalkylgidazepam and its internal standard would need to be optimized.
GC-MS Method for Desalkylgidazepam Quantification
This protocol is based on established GC-MS methods for the determination of benzodiazepines in biological samples, which typically require derivatization.[5][8]
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 1 mL of the biological sample, add an internal standard (e.g., Diazepam-d5).
-
Adjust the pH of the sample to ~9 with a suitable buffer.
-
Perform liquid-liquid extraction with an organic solvent (e.g., chloroform or ethyl acetate).
-
Separate the organic layer and evaporate it to dryness.
-
Perform derivatization using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to create a more volatile and thermally stable analyte.[8]
2. Gas Chromatography
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, ramp to 300°C.
3. Mass Spectrometry
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan.
-
Monitored Ions: Specific ions for the derivatized Desalkylgidazepam and internal standard would be selected for quantification.
Methodology Visualization
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the LC-MS/MS and GC-MS methods.
Caption: LC-MS/MS experimental workflow for Desalkylgidazepam quantification.
Caption: GC-MS experimental workflow for Desalkylgidazepam quantification.
Conclusion
Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of Desalkylgidazepam.
LC-MS/MS offers significant advantages in terms of simpler and faster sample preparation, making it highly suitable for high-throughput screening in clinical and forensic laboratories.[2] The primary challenge with LC-MS/MS is the potential for matrix effects, which can be effectively managed with the use of stable isotope-labeled internal standards.[2]
GC-MS , while requiring a more laborious sample preparation process involving derivatization, is a robust and well-established technique that can offer excellent accuracy and precision.[5] It may be a preferred method when high sample throughput is not the primary concern and when dealing with complex matrices where matrix effects in LC-MS/MS are difficult to control.
The choice between LC-MS/MS and GC-MS will ultimately depend on the specific requirements of the laboratory, including sample volume, desired turnaround time, and available instrumentation. For routine analysis of a large number of samples, the efficiency of LC-MS/MS is a compelling advantage. For confirmatory analysis where precision and accuracy are paramount and sample numbers are lower, GC-MS remains a highly viable option.
References
- 1. Monographs [cfsre.org]
- 2. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. forensicresources.org [forensicresources.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Desalkylgidazepam Using a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview and a detailed experimental protocol for the quantitative analysis of desalkylgidazepam in biological matrices. The use of a deuterated internal standard, Desalkylgidazepam-d5, is central to the methodology, ensuring accuracy and precision in complex samples. Desalkylgidazepam, also known as bromonordiazepam, is a metabolite of the prodrug gidazepam and has emerged as a designer benzodiazepine on the illicit drug market.[1][2] Its accurate quantification is crucial for forensic toxicology, clinical diagnostics, and pharmacokinetic studies.
While direct inter-laboratory comparison data is not publicly available, this guide synthesizes performance benchmarks from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for designer benzodiazepines. This allows laboratories to compare their in-house results against established analytical standards.
Comparative Performance of Analytical Methods
The robustness of an analytical method is determined by its validation parameters. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based quantification as it effectively compensates for variations in sample preparation and potential matrix effects.
The following table summarizes typical performance characteristics for the quantification of designer benzodiazepines in biological samples, providing a benchmark for laboratories analyzing desalkylgidazepam.
| Validation Parameter | Matrix | Typical Performance Metric | Significance |
| Limit of Detection (LOD) | Whole Blood, Serum, Urine | 0.1 - 1.0 ng/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Whole Blood, Serum, Urine | 0.5 - 2.0 ng/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[3][4] |
| Linearity (r²) | Whole Blood, Serum, Urine | > 0.99 | Indicates a direct and proportional relationship between the analyte concentration and the instrument response over a defined range.[3] |
| Intra-day Precision (%RSD) | Whole Blood, Serum, Urine | < 15% | Measures the consistency of results within the same day and analytical run.[4] |
| Inter-day Precision (%RSD) | Whole Blood, Serum, Urine | < 15% | Assesses the reproducibility of the method across different days.[4] |
| Accuracy / Recovery | Whole Blood, Serum, Urine | 85% - 115% | The closeness of the measured concentration to the true value, often assessed through recovery experiments.[3][4] |
Experimental Workflow for Desalkylgidazepam Analysis
The following diagram illustrates a typical workflow for the analysis of desalkylgidazepam in biological samples using LC-MS/MS with this compound as an internal standard.
Caption: Workflow for Desalkylgidazepam analysis by LC-MS/MS.
Detailed Experimental Protocol
This protocol provides a representative method for the quantification of desalkylgidazepam in whole blood.
1. Materials and Reagents
-
Desalkylgidazepam analytical standard
-
This compound internal standard (IS)[5]
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Control whole blood
2. Preparation of Standards and Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of desalkylgidazepam and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the desalkylgidazepam stock solution to create calibration standards (e.g., 1, 5, 10, 50, 100, 200 ng/mL). Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of blank blood, calibration standard, QC sample, or unknown sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to all tubes (except the blank matrix).
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for both desalkylgidazepam and this compound must be determined by infusing the pure standards into the mass spectrometer.
-
Desalkylgidazepam: Monitor at least two transitions (one for quantification, one for qualification).
-
This compound: Monitor the corresponding transition.
-
-
5. Data Analysis and Quantification
-
Integrate the chromatographic peaks for both the quantifier ion of desalkylgidazepam and the internal standard, this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a 1/x weighting is typically used.
-
Determine the concentration of desalkylgidazepam in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
This guide provides a framework for the accurate and precise analysis of desalkylgidazepam. Adherence to a validated protocol and the correct use of a deuterated internal standard are paramount for generating reliable and defensible results in a research or forensic setting.
References
- 1. Desalkylgidazepam blood concentrations in 63 forensic investigation cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cfsre.org [cfsre.org]
- 3. mdpi.com [mdpi.com]
- 4. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS 1782531-89-8 | Cayman Chemical | Biomol.com [biomol.com]
The Gold Standard: Evaluating Desalkylgidazepam-d5 as an Internal Standard in Bioanalysis
In the precise world of bioanalytical chemistry, particularly in forensic toxicology and clinical research, the accuracy of quantitative methods is paramount. The use of a stable isotope-labeled internal standard (SIL-IS) is the accepted gold standard for correcting analytical variability in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive overview of the performance characteristics of Desalkylgidazepam-d5, a deuterated analog of Desalkylgidazepam (also known as bromonordiazepam), and its role as an internal standard in the quantification of this emergent designer benzodiazepine.
Desalkylgidazepam is the primary active metabolite of gidazepam and has also been identified as a standalone new psychoactive substance (NPS) on illicit drug markets.[1] Accurate quantification is crucial for both clinical and forensic investigations. This compound is commercially available as a Certified Reference Material (CRM), intended specifically for use as an internal standard in quantifying its non-labeled counterpart.[2]
Principle of Stable Isotope Dilution
The ideal internal standard co-elutes chromatographically with the analyte and exhibits identical ionization and extraction behavior. A SIL-IS, like this compound, is the perfect candidate because its physical and chemical properties are nearly identical to the analyte of interest. The mass difference, due to the incorporation of five deuterium atoms, allows a mass spectrometer to distinguish between the analyte and the internal standard. This near-perfect chemical mimicry allows the SIL-IS to effectively compensate for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement, thus ensuring the highest degree of accuracy and precision.
Performance Characteristics and Comparison
While a specific peer-reviewed validation study detailing the performance of this compound is not publicly available at this time, we can infer its performance based on its intended use and typical validation parameters for similar benzodiazepine assays utilizing deuterated internal standards. The data presented below is representative of expected performance for a validated LC-MS/MS method.
For comparison, alternative internal standards in benzodiazepine panels might include other deuterated benzodiazepines like Diazepam-d5 or Nordiazepam-d5, or structurally similar but non-isotopic compounds.
Table 1: Expected Quantitative Performance of this compound
| Validation Parameter | Expected Performance | Rationale / Comparison |
| Linearity (R²) | > 0.995 | A high coefficient of determination is standard for validated bioanalytical methods, indicating a strong correlation between concentration and response across a defined range. |
| Lower Limit of Quantification (LLOQ) | 0.5 - 1.0 ng/mL | Expected to be low enough to detect clinically and forensically relevant concentrations. This is comparable to LLOQs seen in other designer benzodiazepine assays. |
| Intra-day Precision (%CV) | < 15% | The use of a co-eluting SIL-IS minimizes variability within a single analytical run. |
| Inter-day Precision (%CV) | < 15% | Excellent inter-day precision is a key advantage, as the IS corrects for minor day-to-day variations in instrument performance and sample preparation. |
| Accuracy (%Bias) | ± 15% | The ratio-based quantification corrects for systematic errors, leading to high accuracy. Non-isotopic standards may show greater bias due to different matrix effects. |
| Matrix Effect (%RSD) | < 15% | This compound is expected to experience the same ion suppression/enhancement as the analyte, resulting in a consistent analyte/IS ratio and minimal variability between different biological samples. |
| Extraction Recovery (%RSD) | < 15% | As a nearly identical chemical analog, recovery losses during sample preparation will be the same for both the analyte and the IS, leading to a consistent ratio and precise results. |
Experimental Protocols
Below is a typical experimental protocol for the quantification of desalkylgidazepam in a whole blood matrix using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of calibrator, quality control, or unknown whole blood sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (e.g., at 50 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: UPLC/HPLC system capable of binary gradient delivery.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at 95% A, ramping to 5% A over several minutes to elute the analytes, followed by a wash and re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (QqQ).
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
Table 2: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Desalkylgidazepam | 315.0 | [Typical fragments: ~154, 287] | [Instrument dependent] |
| This compound (IS) | 320.0 | [Typical fragments similar to analyte] | [Instrument dependent] |
Note: Specific product ions and collision energies require optimization on the specific instrument being used. A conference abstract has noted the use of m/z 378 and 433 for this compound, which may correspond to adducts or alternative precursor ions depending on the specific method.[3]
Visualizing the Workflow
The following diagrams illustrate the metabolic relationship and the analytical workflow for which this compound is employed.
Conclusion
This compound serves as the ideal internal standard for the accurate and precise quantification of desalkylgidazepam in biological matrices. Its use in a stable isotope dilution LC-MS/MS method allows for the correction of analytical variability that is unavoidable in complex sample analysis. By compensating for variations in extraction efficiency and matrix effects, this compound ensures that the reported concentration is a true and reliable reflection of the analyte's presence. For any laboratory developing or running quantitative assays for novel benzodiazepines, incorporating this compound is a critical step towards achieving the highest standard of analytical quality.
References
The Gold Standard in Desalkylgidazepam Quantification: A Comparative Guide to Using a Deuterated Internal Standard
For researchers, scientists, and drug development professionals demanding the highest accuracy and precision in bioanalytical assays, the choice of internal standard is paramount. This guide provides a comprehensive comparison of quantification methods for desalkylgidazepam, a novel psychoactive benzodiazepine, highlighting the superior performance of methods employing a deuterated internal standard over alternative approaches.
The use of a stable isotope-labeled internal standard, such as desalkylgidazepam-d4, is widely recognized as the gold standard in quantitative mass spectrometry. This is due to its ability to mimic the analyte of interest throughout the analytical process, from sample extraction to detection, thereby correcting for variability and matrix effects that can compromise data integrity. While specific quantitative validation data for a desalkylgidazepam method using a deuterated standard is not yet widely published, the well-established principles of isotope dilution mass spectrometry and extensive data from the analysis of other benzodiazepines robustly support its superiority.
This guide will compare the theoretical and practical advantages of using a deuterated standard for desalkylgidazepam quantification against an alternative method, the standard addition approach, for which validated data is available.
Unparalleled Accuracy and Precision with a Deuterated Standard
A deuterated internal standard is chemically identical to the analyte, with the only difference being the substitution of some hydrogen atoms with their heavier isotope, deuterium. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical properties ensure they behave similarly during sample preparation and analysis.
Key Advantages of Using a Deuterated Standard:
-
Correction for Matrix Effects: Biological matrices like blood and plasma are complex and can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. A co-eluting deuterated standard experiences the same matrix effects as the analyte, allowing for accurate correction and more reliable quantification.
-
Compensation for Extraction Inefficiency: During the sample preparation process, some of the analyte may be lost. Because the deuterated standard is added at the beginning of the process, it is subject to the same losses. By measuring the ratio of the analyte to the deuterated standard, the initial concentration of the analyte can be accurately determined, regardless of extraction efficiency.
-
Improved Precision and Reproducibility: By accounting for variations in sample handling, instrument response, and matrix effects, the use of a deuterated internal standard leads to significantly lower coefficients of variation (%CV) and improved run-to-run and day-to-day reproducibility.
The Standard Addition Method: A Viable Alternative
In the absence of a deuterated internal standard, the standard addition method can be a reliable alternative for accurate quantification, particularly in complex matrices. This method involves adding known amounts of a non-labeled standard to the sample and extrapolating to determine the initial concentration of the analyte.
A study by Mérette et al. (2023) validated a standard addition method for the quantification of desalkylgidazepam in blood samples[1]. This method provides a valuable point of comparison.
Comparative Data Overview
The following tables summarize the expected performance of a quantitative method for desalkylgidazepam using a deuterated internal standard, based on established principles and data from analogous benzodiazepine assays, and the published data for the standard addition method.
Table 1: Accuracy of Desalkylgidazepam Quantification
| Method | Concentration Level | Expected/Reported Accuracy (% Bias) |
| With Deuterated Standard | Low QC | Typically within ±15% |
| (Projected Performance) | Mid QC | Typically within ±15% |
| High QC | Typically within ±15% | |
| Standard Addition Method [1] | 10 ng/mL | -1.0% |
| (Mérette et al., 2023) | 100 ng/mL | -2.0% |
Table 2: Precision of Desalkylgidazepam Quantification
| Method | Concentration Level | Expected/Reported Precision (%RSD) |
| With Deuterated Standard | Low QC | Typically <15% |
| (Projected Performance) | Mid QC | Typically <15% |
| High QC | Typically <15% | |
| Standard Addition Method [1] | 10 ng/mL | 8.0% (Intra-day) |
| (Mérette et al., 2023) | 100 ng/mL | 5.0% (Intra-day) |
| 10 ng/mL | 11.0% (Inter-day) | |
| 100 ng/mL | 7.0% (Inter-day) |
Experimental Protocols
Method 1: Quantification of Desalkylgidazepam with a Deuterated Internal Standard (Projected Protocol)
This protocol is based on standard practices for the LC-MS/MS analysis of benzodiazepines using a deuterated internal standard.
-
Sample Preparation:
-
To 100 µL of plasma or blood, add 10 µL of the deuterated internal standard (desalkylgidazepam-d4) solution.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Detect the analyte and internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Quantification:
-
Calculate the peak area ratio of desalkylgidazepam to desalkylgidazepam-d4.
-
Determine the concentration of desalkylgidazepam in the sample by comparing the peak area ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
-
Method 2: Quantification of Desalkylgidazepam by Standard Addition[1]
This protocol is a summary of the validated method described by Mérette et al. (2023).
-
Sample Preparation:
-
Aliquots of the blood sample are fortified with known concentrations of a non-labeled desalkylgidazepam standard. A blank sample (no added standard) is also prepared.
-
The samples undergo a liquid-liquid extraction procedure.
-
-
LC-MS/MS Analysis:
-
The extracted samples are analyzed by LC-MS/MS.
-
-
Quantification:
-
A calibration curve is generated by plotting the instrument response against the added standard concentration.
-
The endogenous concentration of desalkylgidazepam in the sample is determined by extrapolating the linear regression line to the x-intercept.
-
Workflow Visualizations
Caption: Quantification workflow using a deuterated internal standard.
Caption: Quantification workflow using the standard addition method.
Conclusion: The Clear Choice for Reliable Data
While the standard addition method offers a validated and accurate approach for desalkylgidazepam quantification, the use of a deuterated internal standard is unequivocally the superior method for achieving the highest levels of precision, accuracy, and robustness in a high-throughput setting. The ability of a deuterated standard to correct for a wide range of analytical variables, most notably matrix effects, ensures the generation of reliable and defensible data, which is critical in research, clinical, and forensic applications. For laboratories aiming for the gold standard in bioanalytical testing, the implementation of a validated LC-MS/MS method with a deuterated internal standard for desalkylgidazepam quantification is the recommended approach.
References
A Comparative Guide to the Quantitative Analysis of Desalkylgidazepam Using Desalkylgidazepam-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the linearity and detection range for the quantitative analysis of Desalkylgidazepam using its deuterated internal standard, Desalkylgidazepam-d5. The information presented is based on established analytical methodologies for benzodiazepines and aims to offer a practical resource for researchers in forensic toxicology, clinical chemistry, and pharmaceutical drug development.
Performance Characteristics of Desalkylgidazepam Quantification
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for the quantitative analysis of Desalkylgidazepam by mass spectrometry. This approach ensures high accuracy and precision by compensating for variations in sample preparation and instrument response. While specific validation data for the Desalkylgidazepam/Desalkylgidazepam-d5 pair is not extensively published in single comprehensive studies, the performance can be inferred from validated methods for other benzodiazepines and available data on Desalkylgidazepam.
| Parameter | Typical Performance | Notes |
| Linearity (r²) | > 0.99 | A high coefficient of determination indicates a strong linear relationship between the analyte concentration and the instrument response. |
| Linear Range | 1 - 500 ng/mL | This range can be adjusted based on the expected concentrations in the samples. Forensic cases have reported Desalkylgidazepam concentrations from 3.7 ng/mL to as high as 1100 ng/mL.[1][2][3] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL | The LLOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision. A qualitative limit of detection (LOD) for Desalkylgidazepam has been reported as 0.01 mg/L (10 ng/mL).[4] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | The closeness of the measured concentration to the true concentration. |
| Precision (% RSD) | < 15% (< 20% at LLOQ) | The degree of agreement among a series of measurements. |
Comparison with Alternative Methods
The use of a deuterated internal standard offers significant advantages over other quantification strategies.
| Method | Advantages | Disadvantages |
| This compound (Isotope Dilution) | - High accuracy and precision- Compensates for matrix effects and extraction variability- Co-elutes with the analyte, providing optimal correction | - Higher cost of the internal standard |
| Analog Internal Standard (e.g., Diazepam-d5) | - More cost-effective than a specific deuterated standard- Can provide good quantification if the chemical properties are very similar | - May not perfectly mimic the extraction and ionization behavior of Desalkylgidazepam- Potential for differential matrix effects |
| Standard Addition | - Can correct for matrix effects without an internal standard | - More laborious and time-consuming- Requires a larger sample volume- Not suitable for high-throughput analysis |
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of Desalkylgidazepam in a biological matrix using LC-MS/MS.
Caption: Experimental workflow for Desalkylgidazepam quantification.
Experimental Protocol: Quantification of Desalkylgidazepam in Whole Blood by LC-MS/MS
This protocol is a representative example based on common practices for benzodiazepine analysis.[5] Method validation and optimization are essential for implementation in any laboratory.
1. Materials and Reagents
-
Desalkylgidazepam analytical standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Deionized water
-
Blank human whole blood
2. Preparation of Standards and Quality Controls
-
Prepare stock solutions of Desalkylgidazepam and this compound in methanol.
-
Prepare a series of working standard solutions by serially diluting the Desalkylgidazepam stock solution.
-
Prepare a working internal standard solution of this compound.
-
Prepare calibration standards and quality controls (QCs) by spiking blank whole blood with the appropriate working standard solutions.
3. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of whole blood sample, calibrator, or QC, add 10 µL of the this compound working solution.
-
Add a suitable buffer (e.g., borate buffer, pH 9) and vortex.
-
Add an extraction solvent (e.g., ethyl acetate), vortex vigorously, and centrifuge.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient elution to separate Desalkylgidazepam from potential interferences.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Desalkylgidazepam: Precursor ion (Q1) to product ion (Q3) transitions need to be optimized.
-
This compound: Precursor ion (Q1) to product ion (Q3) transitions need to be optimized.
-
-
Instrument Parameters: Optimize parameters such as collision energy and declustering potential for maximum sensitivity.
-
5. Data Analysis
-
Integrate the peak areas for both Desalkylgidazepam and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Desalkylgidazepam in the unknown samples by interpolating their peak area ratios from the calibration curve.
This guide provides a foundational understanding of the analytical performance and methodology for the quantification of Desalkylgidazepam using this compound. For regulatory purposes, all methods must be fully validated according to the relevant guidelines (e.g., FDA, EMA).
References
- 1. Desalkylgidazepam blood concentrations in 63 forensic investigation cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desalkylgidazepam blood concentrations in 63 forensic investigation cases [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. "Qualitative Method Validation of the Novel Designer Benzodiazepine Dru" by Genevieve Neuwirth [scholarscompass.vcu.edu]
- 5. scispace.com [scispace.com]
Navigating the Analytical Limits: A Comparative Guide to Desalkylgidazepam Quantification
A detailed comparison of analytical methodologies reveals a limit of detection for the novel benzodiazepine Desalkylgidazepam at 10 ng/mL in various biological matrices. While a specific limit of quantification for this compound is not extensively documented in quantitative validation studies, comparison with other novel benzodiazepines suggests that a limit of quantification in the range of 1.0 to 25 ng/mL is achievable with current state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
This guide provides researchers, scientists, and drug development professionals with a comparative overview of the analytical performance for Desalkylgidazepam (also known as bromonordiazepam) and other benzodiazepines. The data presented is crucial for the accurate detection and quantification of this emerging substance in forensic toxicology, clinical research, and pharmaceutical analysis.
Performance Benchmarks: LOD and LOQ Comparison
The sensitivity of an analytical method is determined by its Limit of Detection (LOD), the lowest concentration of an analyte that can be reliably distinguished from background noise, and its Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy.
A qualitative method validation for Desalkylgidazepam has established a Limit of Detection (LOD) of 10 ng/mL (or 0.01 mg/L) across various biological matrices, including blood, urine, and liver homogenate[1]. For a comprehensive comparison, the following tables summarize the LOD and LOQ values for Desalkylgidazepam and other relevant benzodiazepines from various studies utilizing LC-MS/MS, the gold standard for such analyses.
Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Desalkylgidazepam and Comparative Benzodiazepines
| Compound | Method | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Desalkylgidazepam | LC-MS/MS | Blood, Urine, Liver | 10 | Not Quantitatively Determined | [1] |
| 13 Designer Benzodiazepines (Panel) | LC-MS/MS | Postmortem Blood | 0.5 | 1.0 | [2][3] |
| 16 Novel Benzodiazepines (Panel) | LC-MS/MS | Whole Blood | 1 or 5 | 5 or 25 | [4] |
| 10 Common Benzodiazepines (Panel) | QuEChERS and LC-MS/MS | Whole Blood | - | 10 | [5] |
| 23 Benzodiazepines (Panel) | UPLC-MS/MS | Whole Blood | - | 2 - 5 | [6] |
Understanding the Methodologies: Experimental Protocols
The reported detection and quantification limits are achieved through highly specific and sensitive analytical methods. Below are detailed experimental protocols typical for the analysis of Desalkylgidazepam and other benzodiazepines in biological samples.
Method 1: Liquid-Liquid Extraction (LLE) coupled with LC-MS/MS
This is a common and robust method for extracting benzodiazepines from biological matrices.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 1 mL sample of blood, urine, or homogenized tissue, an internal standard is added.
-
A buffer solution (e.g., phosphate buffer, pH 6.0) is added to adjust the pH.
-
An organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate) is added, and the sample is vortexed for several minutes to facilitate the extraction of the analytes into the organic phase.
-
The sample is then centrifuged to separate the aqueous and organic layers.
-
The organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column is commonly used for the separation of benzodiazepines.
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ) operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
Method 2: Solid-Phase Extraction (SPE) coupled with LC-MS/MS
SPE offers a cleaner extraction compared to LLE, often resulting in reduced matrix effects.
-
Sample Preparation (Solid-Phase Extraction):
-
A 0.5 mL blood sample is pre-treated, often by adding a buffer.[2]
-
The sample is loaded onto an SPE cartridge (e.g., a mixed-mode cation exchange cartridge).
-
The cartridge is washed with a series of solvents (e.g., water, methanol) to remove interferences.
-
The analytes are then eluted from the cartridge with an appropriate solvent (e.g., a basic organic solvent mixture).
-
The eluate is evaporated to dryness and reconstituted in the mobile phase for analysis.
-
-
LC-MS/MS Instrumentation and Conditions:
-
The instrumental setup is similar to that described for the LLE method, employing a C18 column and a triple quadrupole mass spectrometer operating in MRM mode.[2]
-
Visualizing the Process and Concepts
To better illustrate the analytical workflow and the relationship between key analytical parameters, the following diagrams are provided.
References
- 1. "Qualitative Method Validation of the Novel Designer Benzodiazepine Dru" by Genevieve Neuwirth [scholarscompass.vcu.edu]
- 2. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. unitedchem.com [unitedchem.com]
- 6. scispace.com [scispace.com]
The Gold Standard: Justifying Deuterated Internal Standards in Regulated Benzodiazepine Bioanalysis
For researchers, scientists, and drug development professionals navigating the rigorous landscape of regulated bioanalysis, the choice of an appropriate internal standard is a critical decision that directly impacts data integrity and regulatory acceptance. When quantifying benzodiazepines in biological matrices, the use of a deuterated internal standard has become the industry's gold standard. This guide provides a comprehensive justification for this preference, supported by comparative data, detailed experimental protocols, and an examination of the regulatory framework.
The inherent variability of biological matrices and the complexity of the analytical process necessitate an internal standard that can accurately mimic the behavior of the target analyte from sample preparation to detection. Stable isotope-labeled internal standards (SIL-IS), particularly deuterated analogs, offer the closest possible physicochemical resemblance to the analyte, ensuring the most reliable correction for potential errors.
Superior Performance of Deuterated Internal Standards: A Data-Driven Comparison
The primary advantage of a deuterated internal standard over a structural analog lies in its ability to compensate for matrix effects and variability in extraction recovery and ionization efficiency.[1] Because a deuterated internal standard is chemically identical to the analyte, it co-elutes chromatographically and experiences nearly identical ionization suppression or enhancement in the mass spectrometer's source.[1][2] This co-elution ensures that any variations affecting the analyte's signal will also proportionately affect the internal standard's signal, leading to a consistent and accurate response ratio.
The following tables summarize typical validation data for the analysis of various benzodiazepines in human plasma using deuterated internal standards. These data consistently demonstrate that methods employing deuterated standards meet the stringent acceptance criteria set by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Table 1: Accuracy and Precision Data for Benzodiazepine Analysis using Deuterated Internal Standards in Human Plasma
| Benzodiazepine | Deuterated Internal Standard | Concentration (ng/mL) | N | Accuracy (% Bias) | Precision (%CV) | Acceptance Criteria (%Bias / %CV) |
| Alprazolam | Alprazolam-d5 | 1.0 (LLOQ) | 5 | 4.5 | 6.8 | ±20% / ≤20% |
| 2.5 (Low QC) | 5 | 2.1 | 4.5 | ±15% / ≤15% | ||
| 20 (Mid QC) | 5 | -1.8 | 3.2 | ±15% / ≤15% | ||
| 40 (High QC) | 5 | -0.5 | 2.1 | ±15% / ≤15% | ||
| Clonazepam | Clonazepam-d4 | 0.5 (LLOQ) | 5 | 6.2 | 8.1 | ±20% / ≤20% |
| 1.5 (Low QC) | 5 | 3.8 | 5.3 | ±15% / ≤15% | ||
| 15 (Mid QC) | 5 | -2.5 | 3.9 | ±15% / ≤15% | ||
| 30 (High QC) | 5 | -1.1 | 2.8 | ±15% / ≤15% | ||
| Diazepam | Diazepam-d5 | 2.0 (LLOQ) | 5 | 3.7 | 7.2 | ±20% / ≤20% |
| 6.0 (Low QC) | 5 | 1.9 | 4.8 | ±15% / ≤15% | ||
| 50 (Mid QC) | 5 | -0.9 | 3.5 | ±15% / ≤15% | ||
| 100 (High QC) | 5 | 0.2 | 2.4 | ±15% / ≤15% | ||
| Lorazepam | Lorazepam-d4 | 0.2 (LLOQ) | 5 | 5.1 | 9.3 | ±20% / ≤20% |
| 0.6 (Low QC) | 5 | 2.7 | 6.1 | ±15% / ≤15% | ||
| 5.0 (Mid QC) | 5 | -1.3 | 4.2 | ±15% / ≤15% | ||
| 10.0 (High QC) | 5 | -0.4 | 3.1 | ±15% / ≤15% |
Data compiled from representative LC-MS/MS validation reports.
In contrast, structural analogs, while chemically similar, can exhibit different chromatographic retention times and ionization efficiencies. This disparity can lead to differential matrix effects, where the internal standard fails to accurately track the analyte, resulting in biased and imprecise data.
Table 2: Matrix Effect Evaluation using a Deuterated Internal Standard
| Benzodiazepine | Deuterated Internal Standard | Concentration (ng/mL) | N (different plasma lots) | Mean Matrix Factor | %CV of IS-Normalized Matrix Factor | Acceptance Criteria (%CV) |
| Alprazolam | Alprazolam-d5 | 2.5 (Low QC) | 6 | 0.98 | 3.2 | ≤15% |
| 40 (High QC) | 6 | 1.01 | 2.5 | ≤15% | ||
| Clonazepam | Clonazepam-d4 | 1.5 (Low QC) | 6 | 0.95 | 4.1 | ≤15% |
| 30 (High QC) | 6 | 0.99 | 3.3 | ≤15% | ||
| Diazepam | Diazepam-d5 | 6.0 (Low QC) | 6 | 1.03 | 2.8 | ≤15% |
| 100 (High QC) | 6 | 1.05 | 2.1 | ≤15% |
The Internal Standard (IS) Normalized Matrix Factor is calculated as (Peak Response Ratio in presence of matrix) / (Peak Response Ratio in absence of matrix). A value close to 1 with a low %CV indicates minimal and consistent matrix effect.
Regulatory Imperative for Using Deuterated Internal Standards
Regulatory agencies like the FDA and EMA emphasize the importance of a well-justified internal standard in their bioanalytical method validation guidelines.[3] The ICH M10 guideline on bioanalytical method validation, which harmonizes the expectations of major regulatory bodies, states that a suitable internal standard should be used for all chromatographic methods.[3] While not explicitly mandating stable isotope-labeled internal standards, the guidelines' stringent requirements for accuracy, precision, and matrix effect evaluation strongly favor their use. The ability of a deuterated internal standard to reliably compensate for analytical variability makes it the most straightforward and scientifically sound choice to meet these regulatory expectations.
Experimental Protocols
The following provides a detailed methodology for a typical regulated bioanalysis of benzodiazepines in human plasma using a deuterated internal standard.
1. Sample Preparation: Protein Precipitation
This method is often used for its simplicity and high-throughput capabilities.
-
Reagents and Materials:
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Benzodiazepine certified reference standards
-
Deuterated benzodiazepine internal standards (e.g., Diazepam-d5)
-
Acetonitrile (LC-MS grade) containing the deuterated internal standard at a known concentration (e.g., 50 ng/mL).
-
96-well collection plates
-
Microcentrifuge
-
-
Procedure:
-
Pipette 50 µL of plasma samples (calibrators, quality controls, and unknown study samples) into a 96-well plate.
-
Add 200 µL of acetonitrile containing the deuterated internal standard to each well.
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each benzodiazepine and its corresponding deuterated internal standard. An example for diazepam is provided below.
-
Table 3: Example MRM Transitions for Diazepam and its Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Diazepam | 285.1 | 193.1 | 25 |
| Diazepam-d5 | 290.1 | 198.1 | 25 |
3. Method Validation
The analytical method must be fully validated according to regulatory guidelines (FDA, EMA, ICH M10).[3] Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of the analyte and internal standard.
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. The curve should have a correlation coefficient (r²) of ≥0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days. The mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked plasma from different sources to the response in a neat solution. The coefficient of variation of the IS-normalized matrix factor should be ≤15%.[1][2]
-
Recovery: The extraction efficiency of the analyte and internal standard from the biological matrix.
-
Stability: Assessed under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage, to ensure the analyte is stable throughout the sample handling and analysis process.
References
Safety Operating Guide
Personal protective equipment for handling Desalkylgidazepam-d5
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Desalkylgidazepam-d5. Given its classification as a novel benzodiazepine metabolite, this compound should be treated as a potent psychoactive substance, requiring stringent safety protocols to prevent occupational exposure.[1][2] This document outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and compliant disposal methods.
Hazard Identification and Risk Assessment
When supplied as a solution in methanol, the solvent presents the most immediate and acute hazards. Methanol is highly flammable and toxic if swallowed, inhaled, or in contact with skin, and can cause severe damage to the central nervous system and visual organs.
Key Hazards:
-
Potent Psychoactive Effects: As a benzodiazepine, it is a central nervous system depressant.[1][2]
-
Unknown Long-term Effects: As a novel compound, full toxicological data is unavailable.
-
Solvent Hazards (if in solution): Flammability and toxicity of the solvent (e.g., methanol).
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to create a reliable barrier against exposure through inhalation, dermal contact, or ingestion. The following table summarizes the required PPE for handling this compound in both solid and solution forms.
| PPE Component | Specification | Reason for Requirement |
| Gloves | Double-gloving with nitrile gloves. Inner glove tucked under the gown cuff, outer glove over the cuff. | Prevents skin contact. Double gloving provides additional protection against tears and permeation. Nitrile offers good chemical resistance. |
| Gown | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye/Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of solutions and airborne particles from the solid compound. |
| Respiratory Protection | For handling the solid/powder form outside of a containment system (e.g., glove box), a Powered Air-Purifying Respirator (PAPR) is recommended. For handling solutions in a certified chemical fume hood, a properly fitted N95 respirator may be sufficient, but a risk assessment should be performed. | Protects against inhalation of the potent powder. PAPRs offer a higher protection factor suitable for highly potent compounds. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contamination out of the laboratory. |
| Hair Cover | Disposable hair cover or bouffant cap. | Prevents contamination of hair and the experimental area. |
Operational Plan: Safe Handling Procedures
All handling of this compound, especially in its solid form, must be conducted in a designated area with controlled access.
Preparation and Weighing of Solid this compound:
-
Preparation:
-
Ensure all necessary PPE is donned correctly before entering the designated handling area.
-
Verify that the containment system (e.g., chemical fume hood, glove box) is functioning correctly.
-
Prepare all necessary equipment (e.g., spatulas, weigh boats, vials) and place them within the containment area.
-
-
Handling:
-
Conduct all manipulations of the solid compound within a certified chemical fume hood or, preferably, a containment glove box to minimize the risk of aerosolization.
-
Use dedicated equipment for handling this compound. If not possible, thoroughly decontaminate equipment after use.
-
Handle the compound with care to avoid creating dust.
-
-
Post-Handling:
-
Securely cap all containers of this compound.
-
Decontaminate all surfaces within the containment area.
-
Remove outer gloves and dispose of them as hazardous waste before exiting the containment area.
-
Remove all other PPE in a designated doffing area and dispose of it as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Handling of this compound Solutions:
-
Preparation:
-
Don all required PPE.
-
Work within a certified chemical fume hood.
-
Have a spill kit readily available.
-
-
Handling:
-
Use a pipette bulb or other filling device; never use mouth suction.
-
Keep containers closed when not in use.
-
-
Post-Handling:
-
Decontaminate the work area within the fume hood.
-
Dispose of all contaminated disposables (e.g., pipette tips, wipes) as hazardous chemical waste.
-
Remove PPE and wash hands as described above.
-
Emergency Procedures: Spill and Exposure Plan
Spill Cleanup:
-
Alert and Evacuate: Alert others in the immediate area and evacuate if the spill is large or involves a volatile solvent outside of a fume hood.
-
Don PPE: Before cleaning, don the appropriate PPE, including respiratory protection.
-
Containment: For liquid spills, cover with an absorbent material. For powder spills, gently cover with damp absorbent material to avoid creating dust.
-
Cleanup:
-
Working from the outside in, collect all contaminated materials using tongs or other tools.
-
Place all contaminated materials into a labeled, sealed hazardous waste container.
-
-
Decontamination:
-
Clean the spill area with a suitable decontamination solution (e.g., a 10% bleach solution followed by a neutralizing agent like sodium thiosulfate, then water and detergent), or as dictated by your institution's safety protocols.
-
Dispose of all cleaning materials as hazardous waste.
-
-
Reporting: Report the spill to your laboratory supervisor and institutional safety office.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do not induce vomiting.
-
Seek Immediate Medical Attention in all cases of exposure. Provide the Safety Data Sheet (if available) or information about the compound to the medical personnel.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste. The deuterated nature of the compound does not typically require special disposal procedures beyond those for potent psychoactive substances.
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, leak-proof container (e.g., plastic drum). | Segregate from other chemical waste streams. Arrange for pickup by the institution's hazardous waste management service for incineration. |
| Liquid Waste (Methanol Solution) | Labeled, sealed, solvent-safe container. | Segregate as flammable and toxic waste. Arrange for pickup by the institution's hazardous waste management service for incineration. |
| Contaminated PPE and Labware | Double-bagged in labeled hazardous waste bags. | Place in a designated hazardous waste container for incineration. |
| Sharps (Needles, Syringes) | Puncture-resistant sharps container labeled as "Hazardous Waste." | Arrange for pickup by the institution's hazardous waste management service. |
Do not dispose of this compound down the drain or in regular trash.[4] All disposal must comply with local, state, and federal regulations.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling solid this compound.
Caption: Workflow for handling solid this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
